2,5-Bis(aminomethyl)furan
Description
Propriétés
IUPAC Name |
[5-(aminomethyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGKDZCKSMSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543878 | |
| Record name | (Furan-2,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-51-6 | |
| Record name | (Furan-2,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(aminomethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,5-Bis(aminomethyl)furan from 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,5-Bis(aminomethyl)furan (BAMF), a valuable bio-derived diamine, from 5-hydroxymethylfurfural (B1680220) (HMF). BAMF is a critical building block for polymers and a molecule of interest in pharmaceutical and agrochemical research. This document details various catalytic routes, experimental protocols, and quantitative data to facilitate the replication and development of synthetic methodologies.
Introduction
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of carbohydrates. Its versatile structure, featuring both an aldehyde and a hydroxyl group, makes it an ideal starting material for a range of value-added chemicals. Among these, this compound (BAMF) is of significant interest due to its potential applications in the synthesis of polyamides, polyurethanes, and as a scaffold in drug discovery.[1][2] The conversion of HMF to BAMF, however, presents challenges in achieving high selectivity and yield, as the reaction can lead to the formation of various by-products, including secondary and tertiary amines, as well as polymeric species.[1] This guide explores the primary catalytic strategies developed to overcome these challenges.
Catalytic Pathways for BAMF Synthesis from HMF
The synthesis of BAMF from HMF predominantly proceeds via reductive amination of the aldehyde group and amination of the hydroxyl group. Several catalytic systems have been developed to facilitate this transformation, ranging from one-pot processes to multi-step approaches.
A prominent and efficient method is the one-pot transformation using a bifunctional catalyst. For instance, a CuNiAlOₓ catalyst has been shown to be highly effective in a two-stage reaction process, affording BAMF in high yields.[2][3][4][5] This process involves the reductive amination of the aldehyde group at a lower temperature, followed by a hydrogen-borrowing reaction for the amination of the hydroxyl group at a higher temperature.[1]
Another significant route is the direct reductive amination over Raney-type catalysts, such as Raney Ni.[6][7] This approach can achieve good yields of BAMF, although it may require careful optimization of reaction conditions to minimize side reactions.[6][7]
Multi-step syntheses have also been explored. These often involve the initial conversion of HMF to an intermediate such as 2,5-diformylfuran (DFF).[1][2] The subsequent reductive amination of DFF can then yield BAMF.[1][2][8] While potentially offering better control over selectivity, multi-step routes can be less atom-economical.
The diagram below illustrates the general synthetic workflow from HMF to BAMF, highlighting the key intermediates and reaction types.
Quantitative Data on Catalytic Systems
The following tables summarize quantitative data from various studies on the synthesis of BAMF from HMF and its derivatives, providing a comparative overview of different catalytic systems and their performance.
Table 1: One-Pot Synthesis of BAMF from HMF
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Solvent | HMF Conversion (%) | BAMF Yield (%) | Reference |
| Cu₄Ni₁Al₄Oₓ | 90 then 210 | 4.5 | 6 then 18 | 1,4-dioxane (B91453) | >99 | 85.9 | [1][2][3] |
| Raney Ni | 160 | Not specified | 12 | Not specified | 100 | 60.7 | [7] |
| Raney Ni (stepwise) | 120 then 160 | Not specified | 2 then 12 | Not specified | Not specified | 88.3 | [6] |
| 10Ni/γ-Al₂O₃ | 160 | Not specified | Not specified | Not specified | Not specified | 86.3 | [6] |
| Homogeneous Ru/phosphine complex | Not specified | Not specified | Not specified | Not specified | Not specified | 85 | [1] |
Table 2: Multi-Step Synthesis of BAMF via DFF
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Solvent | Intermediate Yield (%) | Final BAMF Yield (%) | Reference |
| DFF | Acid-treated Raney Ni | 120 | 10 | 6 | THF-water | Not applicable | 42.6 | [8][9] |
| DFF Dioxime | Rh/HZSM-5 | Not specified | Not specified | Not specified | Not specified | Not specified | 94.1 | [10] |
| DFF Dioxime | Raney Ni | 50 | 50 | 12 | THF | Not specified | 76 (overall) | [8] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes.
Protocol 1: One-Pot Synthesis of BAMF from HMF using a Bifunctional CuNiAlOₓ Catalyst[1]
Catalyst Preparation (Cu₄Ni₁Al₄Oₓ): The CuNiAlOₓ catalyst is typically prepared via a co-precipitation method. A mixed aqueous solution of Cu(NO₃)₂, Ni(NO₃)₂, and Al(NO₃)₃ with the desired molar ratio is precipitated with a base such as Na₂CO₃ at a constant pH. The resulting precipitate is aged, filtered, washed, dried, and finally calcined at high temperature to obtain the mixed metal oxide.
Reaction Procedure:
-
A high-pressure autoclave is charged with 5-hydroxymethylfurfural (10 g, 79.4 mmol), the Cu₄Ni₁Al₄Oₓ catalyst (2.0 g), Na₂CO₃ (0.915 g, 8.6 mmol), and 1,4-dioxane (50 mL).
-
The autoclave is sealed, purged with N₂, and then charged with liquid ammonia (B1221849) (23 g, 1352.9 mmol).
-
The reactor is pressurized with H₂ to 4.5 MPa.
-
The reaction mixture is heated to 90 °C and stirred for 6 hours.
-
The temperature is then increased to 210 °C and the reaction is continued for another 18 hours.
-
After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration.
-
The product is isolated and purified from the filtrate, for example, by distillation or chromatography. The yield is determined by GC-FID using an internal standard.
Protocol 2: Reductive Amination of DFF to BAMF using an Acid-Treated Raney Ni Catalyst[8]
Catalyst Preparation (Acid-Treated Raney Ni): Commercial Raney Ni is treated with an acid (e.g., acetic acid) to modify its surface properties, potentially increasing the number of active sites. The treated catalyst is then washed and stored under a suitable solvent.
Reaction Procedure:
-
A pressure reactor is loaded with 2,5-diformylfuran (300 mg), the acid-treated Raney Ni catalyst (30 mg), and a solvent mixture of THF and water (e.g., 90:10 v/v, 30 mL).
-
Liquid ammonia (2 mL) is added to the reactor.
-
The reactor is sealed, purged, and then pressurized with H₂ to 10 bar.
-
The reaction is heated to 120 °C and stirred for 6 hours.
-
After cooling and depressurization, the catalyst is filtered off.
-
The product yield in the filtrate is determined by gas chromatography with an internal standard.
Logical Relationships in the Catalytic Process
The following diagram illustrates the key steps and logical flow in the one-pot synthesis of BAMF from HMF over a bifunctional catalyst.
Conclusion
The synthesis of this compound from 5-hydroxymethylfurfural is a rapidly advancing field with significant potential for the production of bio-based chemicals and materials. The development of efficient, one-pot catalytic systems, particularly those based on bifunctional non-noble metal catalysts, represents a significant step towards economically viable and sustainable production of BAMF. While multi-step routes can offer high selectivity, they often involve more complex procedures. The choice of synthetic route will depend on the desired scale, purity requirements, and economic considerations. Further research into novel catalytic systems and process optimization is expected to continue to enhance the efficiency and selectivity of BAMF synthesis, paving the way for its broader application in industry and research.
References
- 1. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]
- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations | Scilit [scilit.com]
- 8. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,5-Bis(aminomethyl)furan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(aminomethyl)furan (BAMF) is a bio-derived diamine that is gaining significant interest as a versatile building block in medicinal chemistry and materials science. Its furan (B31954) core, derived from renewable resources, and its two reactive primary amine functionalities make it an attractive scaffold for the synthesis of novel pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of BAMF, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the realm of drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in various chemical syntheses.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [1][2] |
| Molecular Weight | 126.16 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 76 °C at 0.5 Torr | [2] |
| Density | 1.124 g/cm³ | [2] |
| Flash Point | 92.8 °C | [2] |
| pKa | 9.40 ± 0.29 (Predicted) | [3] |
| Melting Point | Not available | [4] |
| Solubility | Soluble in THF and water mixtures.[5] Specific quantitative data in various organic solvents is not readily available in the literature. | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) and protected from light.[6] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | 6.0 | singlet | Furan ring protons (2H) | |
| 3.6 | singlet | Methylene (B1212753) protons (-CH₂-) (4H) | |||
| 2.7 | singlet | Amine protons (-NH₂) (4H) and residual water | |||
| ¹³C NMR | DMSO-d₆ | 156.3 | singlet | Furan ring carbons (C-O) | [7] |
| 105.7 | doublet | Furan ring carbons (CH) | [7] | ||
| 39.2 | singlet | Methylene carbons (-CH₂-) | [7] |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 13 | [M]⁺ |
| 96 | 76 | [M - CH₂NH₂]⁺ |
| 68 | 27 | [M - CH₂NH₂ - CO]⁺ |
Infrared (IR) Spectroscopy
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various routes, primarily starting from the bio-derived platform molecules 5-(hydroxymethyl)furfural (5-HMF) or 2,5-diformylfuran (DFF).
Synthesis from 5-(Hydroxymethyl)furfural (5-HMF)
This one-pot, two-stage method involves the direct amination of 5-HMF using a bifunctional catalyst.[8]
Materials:
-
5-(Hydroxymethyl)furfural (5-HMF)
-
CuNiAlOₓ catalyst (e.g., Cu₄Ni₁Al₄Oₓ)
-
Ammonia (B1221849) (NH₃)
-
1,4-Dioxane (solvent)
-
Hydrogen (H₂)
-
Sodium Carbonate (Na₂CO₃)
-
Autoclave reactor
Procedure:
-
Catalyst Preparation: The CuNiAlOₓ catalyst is prepared via co-precipitation of the corresponding metal nitrates with a base, followed by calcination and reduction.
-
Reaction Setup: In a high-pressure autoclave, combine 5-HMF, the CuNiAlOₓ catalyst, 1,4-dioxane, and sodium carbonate.
-
First Stage (Reductive Amination of Aldehyde): Seal the reactor, purge with nitrogen, and then pressurize with hydrogen. Heat the mixture to approximately 90°C and maintain for several hours with stirring. This stage selectively converts the aldehyde group to an aminomethyl group.
-
Second Stage (Amination of Hydroxyl Group): Increase the temperature to around 210°C and continue the reaction for an extended period (e.g., 18 hours) to facilitate the amination of the hydroxyl group.
-
Work-up and Purification: After cooling the reactor and releasing the pressure, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound. A yield of up to 85.9% has been reported for this method.[8]
Synthesis from 2,5-Diformylfuran (DFF)
This method involves the direct reductive amination of DFF using a Nickel-Raney catalyst.[5]
Materials:
-
2,5-Diformylfuran (DFF)
-
Nickel-Raney catalyst (acid-treated for higher yield)
-
Ammonia (NH₃)
-
Tetrahydrofuran (THF) and water (co-solvent)
-
Hydrogen (H₂)
-
Autoclave reactor
Procedure:
-
Catalyst Activation/Treatment: The commercial Nickel-Raney catalyst can be used directly or treated with an acid to potentially enhance its activity.
-
Reaction Setup: In a high-pressure autoclave, add the Nickel-Raney catalyst, DFF, and the THF-water solvent mixture.
-
Ammonia Addition: Cool the reactor and introduce liquid ammonia.
-
Reductive Amination: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar). Heat the reaction mixture to the optimal temperature (e.g., 80°C) and maintain for several hours (e.g., 6 hours) with vigorous stirring.
-
Work-up and Purification: After the reaction, cool the reactor and carefully vent the excess ammonia and hydrogen. Remove the catalyst by filtration. The filtrate is then concentrated under reduced pressure to remove the solvents. The resulting crude this compound can be purified by vacuum distillation. Yields of up to 42.6% have been achieved with this method.[5]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways for this compound.
Caption: Synthesis of BAMF from 5-HMF.
Caption: Synthesis of BAMF from DFF.
Applications in Drug Development and Beyond
The unique structural features of this compound make it a promising candidate for various applications, particularly in the pharmaceutical industry. The two primary amine groups provide sites for further chemical modifications, allowing for the construction of a diverse range of molecules.
-
Scaffold for Novel Therapeutics: The furan ring is a common motif in many biologically active compounds. The diamine functionality of BAMF allows for its use as a scaffold to synthesize new chemical entities with potential therapeutic applications. The ability to introduce various substituents onto the amine groups can be exploited to modulate the pharmacological properties of the resulting molecules.
-
Precursor for Bio-based Polymers: As a diamine, BAMF can be used as a monomer in the synthesis of polyamides and polyimides. These bio-based polymers can have applications in drug delivery systems, medical implants, and other biomedical devices due to their potential biocompatibility and biodegradability.
-
Chelating Agents: The nitrogen atoms of the amine groups can act as ligands to chelate metal ions. This property could be explored in the design of metal-based drugs or as agents to sequester toxic metals.
Conclusion
This compound is a valuable and versatile bio-derived chemical with significant potential in drug development and materials science. Its straightforward synthesis from renewable resources, coupled with its reactive functionalities, makes it an attractive building block for creating a wide array of novel molecules and materials. This technical guide provides a solid foundation of its chemical and physical properties, along with detailed synthetic protocols, to aid researchers and scientists in harnessing the potential of this promising compound. Further research into its biological activities and material properties is warranted to fully explore its applications.
References
- 1. This compound | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 2213-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 2213-51-6 [amp.chemicalbook.com]
- 4. sugar-energy.com [sugar-energy.com]
- 5. This compound ,2213-51-6 Spectrum_Chemical Cloud Database [chemcd.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2,5-Bis(aminomethyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(aminomethyl)furan (BAMF), a bio-derived diamine with significant potential as a monomer in the synthesis of polyamides and polyurethanes. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) (-CH₂-) groups, and the amino (-NH₂) groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.0 | Singlet | 2H | Furan ring protons (H-3, H-4) |
| 3.6 | Singlet | 4H | Methylene protons (-CH₂-) |
| 2.7 | Singlet | 4H | Amino protons (-NH₂) |
Note: The signal at 2.7 ppm may also include residual water in the solvent.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 156.3 | Furan ring carbons (C-2, C-5) |
| 105.7 | Furan ring carbons (C-3, C-4) |
| 39.2 | Methylene carbons (-CH₂-) |
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field strength NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several major fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 126 | 13 | [M]⁺ (Molecular Ion) |
| 96 | 76 | [M-CH₂NH₂]⁺ |
| 68 | 27 | [M-CH₂NH₂-CO]⁺ |
Experimental Protocol for Mass Spectrometry
The following outlines a typical procedure for the mass spectrometric analysis of this compound.
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (General for EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Fourier-Transform Infrared (FTIR) Spectroscopy
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3200 | Medium-Strong, Broad | N-H (Amine) | Stretching |
| 3100-3000 | Medium | C-H (Furan Ring) | Stretching |
| 2950-2850 | Medium | C-H (Methylene) | Stretching |
| 1650-1550 | Medium-Weak | C=C (Furan Ring) | Stretching |
| 1650-1580 | Medium | N-H | Bending |
| 1250-1000 | Strong | C-O-C (Furan Ring) | Asymmetric & Symmetric Stretching |
| 1100-1000 | Medium | C-N | Stretching |
Experimental Protocol for FTIR Analysis
A general procedure for obtaining an FTIR spectrum of this compound is as follows.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Prepare a dilute solution of the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, chloroform).
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or solvent) should be collected and subtracted from the sample spectrum.
Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structural confirmation.
Caption: Spectroscopic Analysis Workflow.
References
CAS number and safety data for 2,5-Bis(aminomethyl)furan
An In-depth Technical Guide to 2,5-Bis(aminomethyl)furan
This technical guide provides comprehensive information on the chemical compound this compound, including its Chemical Abstracts Service (CAS) number, safety data, physical and chemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification and Properties
This compound, also known as furan-2,5-diyldimethanamine, is a diamine compound derived from biomass resources.[1] It is recognized as a valuable monomer for the production of polymers such as polyamides and polyurethanes.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2213-51-6 | [4][5][6] |
| Molecular Formula | C₆H₁₀N₂O | [4][5] |
| Molecular Weight | 126.16 g/mol | [4][5][7] |
| Density | 1.124 g/cm³ | [4] |
| Boiling Point | 76 °C at 0.5 Torr | [4] |
| Flash Point | 92.8 °C | [4] |
| Physical Description | Liquid | [4] |
| Synonyms | Aminomethyl-5 furfurylamine-2; C-(5-Aminomethyl-furan-2-yl)-methylamine; furan-2,5-diyldimethanamine | [4][8] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its corrosive and irritant properties.[7]
Table 2: GHS Hazard Classification for this compound
| Hazard Statement Code | Description | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |
| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation (Danger) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Danger) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) |
| Source: PubChem[7] |
2.1. Precautionary Measures and First Aid
Due to its hazardous nature, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.
-
In case of skin contact: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Role in Drug Development and Biological Activity
The furan (B31954) nucleus is a five-membered aromatic heterocycle that is a core structural component in many pharmacologically active compounds.[10] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This compound serves as a versatile building block in the synthesis of new chemical entities.[11] Its two primary amine groups allow for the construction of various nitrogen-containing compounds, which are crucial in the design of novel drugs.[12]
Experimental Protocols for Synthesis
Several methods have been developed for the synthesis of this compound (BAF) from biomass-derived platform chemicals like 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF).
4.1. Protocol 1: Catalytic Amination of 5-(hydroxymethyl)furfural (HMF)
This protocol describes a one-pot, two-stage transformation of HMF into BAF using a bifunctional CuNiAlOₓ catalyst.[13][14][15]
Methodology:
-
Catalyst Preparation: The Cu₄Ni₁Al₄Oₓ catalyst is prepared via a co-precipitation method. Aqueous solutions of Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O are mixed. A solution of Na₂CO₃ and NaOH is added dropwise with vigorous stirring to induce precipitation. The resulting solid is aged, filtered, washed, dried, and finally calcined.
-
Reaction - Stage 1 (Reductive Amination of Aldehyde):
-
The Cu₄Ni₁Al₄Oₓ catalyst, HMF, and solvent (e.g., 1,4-dioxane) are loaded into a stainless-steel autoclave.
-
The autoclave is purged with N₂ and then pressurized with NH₃.
-
The mixture is heated and stirred at a specific temperature (e.g., 120 °C) for a set duration.
-
-
Reaction - Stage 2 (Amination of Hydroxyl Group):
-
The autoclave is cooled, and the pressure is released.
-
The reaction mixture is then heated to a higher temperature (e.g., 210 °C) under H₂ pressure.
-
After cooling, the catalyst is removed by filtration, and the product (BAF) is isolated and purified. An 85.9% yield of BAF has been reported using this method.[15]
-
Caption: Synthesis of BAF from HMF.
4.2. Protocol 2: Reductive Amination of 2,5-Diformylfuran (DFF)
This method involves the direct reductive amination of DFF with ammonia (B1221849) over a Nickel-Raney catalyst.[3]
Methodology:
-
Catalyst Treatment (Optional): The commercial Nickel-Raney catalyst can be treated with an acid (e.g., acetic acid) to potentially improve activity.
-
Reaction:
-
DFF, the Nickel-Raney catalyst, and a solvent mixture (e.g., THF-water) are placed in a high-pressure reactor.[3]
-
Aqueous ammonia is added to the reactor.
-
The reactor is sealed, purged with H₂, and then pressurized with H₂ (e.g., 10-15 bar).[3]
-
The reaction is carried out at an elevated temperature (e.g., 120 °C) with stirring for a specified time.[3]
-
After the reaction, the mixture is cooled, and the catalyst is filtered off.
-
The product is recovered from the filtrate. A BAF yield of 42.6% has been achieved with an acid-treated catalyst.[3]
-
Caption: Synthesis of BAF from DFF.
4.3. Protocol 3: Dehydration-Hydrogenation of 2,5-Diformylfuran Dioxime
This two-step process achieves a high yield of BAF from DFF via a dioxime intermediate.[2][16]
Methodology:
-
Oximation of DFF:
-
2,5-Diformylfuran (DFF) is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent like ethanol.
-
The reaction is typically carried out at a moderate temperature (e.g., 50 °C) to form 2,5-diformylfuran dioxime.[3]
-
The dioxime intermediate is isolated from the reaction mixture.
-
-
Dehydration-Hydrogenation of Dioxime:
-
The isolated 2,5-diformylfuran dioxime is subjected to catalytic hydrogenation.
-
A heterogeneous catalyst such as Rh/HZSM-5 or Raney Ni is used.[2]
-
The reaction is performed in a solvent like THF under H₂ pressure (e.g., 50 bar) and at a specific temperature (e.g., 50 °C).[3]
-
This step involves the dehydration of the dioxime to a dicyanofuran intermediate, which is then hydrogenated to yield BAF.[2]
-
This pathway has been reported to produce BAF in yields as high as 94.1%.[2][16]
-
Caption: Synthesis of BAF from DFF Dioxime.
References
- 1. KR101815518B1 - Preparation of this compound from 2,5-diformylfuran - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 4. This compound | CAS 2213-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. chemcd.com [chemcd.com]
- 7. This compound | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. biosynth.com [biosynth.com]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 12. sugar-energy.com [sugar-energy.com]
- 13. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Stability Landscape of Bambuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bambuterol (B1223079), a long-acting beta-adrenoceptor agonist and a prodrug of terbutaline. Understanding the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development, ensuring its safety, efficacy, and shelf-life. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and presents a logical workflow for such stability-indicating assessments.
Core Findings: Thermal Stability
Forced degradation studies conducted according to the International Conference on Harmonization (ICH) guidelines have demonstrated that Bambuterol is stable under thermal stress conditions.[1][2] No significant degradation has been reported when the drug is subjected to dry heat. The melting point of Bambuterol hydrochloride has been noted to be 225 °C.
While Bambuterol exhibits notable thermal stability, it is susceptible to degradation under other stress conditions, including acidic, basic, neutral, oxidative, and photolytic environments.[1][2] A comprehensive understanding of its degradation pathways under these conditions is crucial for formulation development and defining appropriate storage conditions.
Degradation Profile Under Stress Conditions
Forced degradation studies have identified a total of 12 degradation products (DPs) of Bambuterol.[1][2] The formation of these DPs is dependent on the specific stressor applied. The following tables summarize the degradation products observed under various hydrolytic, oxidative, and photolytic conditions.
Table 1: Summary of Degradation Products under Hydrolytic Conditions [1][2]
| Stress Condition | Degradation Products (DPs) Observed |
| Acid Hydrolysis (1 N HCl, 50°C, 24 hours) | DP-1, DP-3, DP-4, DP-11 |
| Base Hydrolysis (0.1 N NaOH, 50°C, 6 hours) | DP-3, DP-4, DP-6, DP-8, DP-11 |
| Neutral Hydrolysis (Water, 50°C, 2 weeks) | DP-1, DP-3, DP-4, DP-11 |
Table 2: Summary of Degradation Products under Oxidative and Photolytic Conditions [1][2]
| Stress Condition | Degradation Products (DPs) Observed |
| Oxidative (3% H₂O₂, 60°C, 2 weeks) | DP-2, DP-4, DP-5, DP-7, DP-9, DP-11 |
| Photolytic (Photostability chamber, 1 month) | DP-2, DP-4, DP-5, DP-8, DP-10, DP-12 |
Experimental Protocols
The following methodologies are based on the forced degradation studies conducted by Reddy, G. S. S. K., et al. (2015).[1][2]
General Procedure for Forced Degradation
A stock solution of Bambuterol is prepared and subjected to various stress conditions as detailed below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Acid Hydrolysis
-
Reagent: 1 N Hydrochloric Acid (HCl)
-
Temperature: 50°C
-
Duration: 24 hours
-
Procedure: Bambuterol solution is treated with 1 N HCl and kept in a water bath at 50°C for 24 hours. The solution is then neutralized with 1 N Sodium Hydroxide (NaOH) before analysis.
Base Hydrolysis
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Temperature: 50°C
-
Duration: 6 hours
-
Procedure: Bambuterol solution is treated with 0.1 N NaOH and maintained at 50°C for 6 hours. The solution is subsequently neutralized with 0.1 N HCl.
Neutral Hydrolysis
-
Reagent: Purified Water
-
Temperature: 50°C
-
Duration: 2 weeks
-
Procedure: Bambuterol is dissolved in purified water and heated at 50°C for two weeks.
Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Temperature: 60°C
-
Duration: 2 weeks
-
Procedure: Bambuterol solution is exposed to 3% H₂O₂ at a temperature of 60°C for two weeks.
Photolytic Degradation
-
Apparatus: Photostability chamber
-
Duration: 1 month
-
Procedure: Bambuterol, in both solid and solution form, is exposed to light in a photostability chamber for one month as per ICH guidelines.
Thermal Degradation
-
Condition: Dry heat
-
Procedure: Solid Bambuterol is exposed to dry heat to evaluate its thermal stability. Studies have shown it to be stable under these conditions.[1][2]
Analytical Method for Degradation Product Identification
-
Primary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradation products.
-
Structural Elucidation: For definitive structural confirmation of major degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed after isolation of the impurities using methods such as semi-preparative HPLC.[1][3]
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of a forced degradation study and the degradation pathways of Bambuterol under different stress conditions.
Caption: Workflow for Forced Degradation Study of Bambuterol.
Caption: Bambuterol Degradation Products under Various Stress Conditions.
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2,5-Bis(aminomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,5-Bis(aminomethyl)furan (BAF) is a bio-based diamine attracting interest as a versatile building block in polymer chemistry and pharmaceutical development. A comprehensive understanding of its solubility is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the predicted solubility of BAF in various solvents based on its chemical structure and the general properties of amines. While specific quantitative data is not extensively available in public literature, this document outlines the theoretical basis for its solubility and provides detailed experimental protocols for its determination.
Introduction to this compound (BAF)
This compound, also known as Furan-2,5-diyldimethanamine, is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol [1][2]. Its structure consists of a central furan (B31954) ring substituted with two aminomethyl groups at the 2 and 5 positions.
The presence of two primary amine groups and a polar furan ring makes BAF a unique bifunctional monomer. Amines are known to be basic and can act as hydrogen bond donors and acceptors, properties which critically influence their solubility[3]. Understanding the solubility profile of BAF is essential for designing reaction conditions, developing purification strategies, and formulating it for various applications.
Predicted Solubility Profile
Direct, quantitative solubility data for this compound is not widely reported in scientific literature. However, a reliable qualitative profile can be predicted based on its molecular structure and established chemical principles such as "like dissolves like" and the influence of pH on amine solubility[4].
Key Structural Features Influencing Solubility:
-
Two Primary Amine Groups (-CH₂NH₂): These groups are polar and capable of forming strong hydrogen bonds with protic solvents (e.g., water, ethanol). Their basic nature allows them to be protonated in acidic solutions, forming highly soluble ammonium (B1175870) salts[5][6].
-
Furan Ring: The oxygen atom in the furan ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Low Molecular Weight: With only six carbon atoms, the non-polar character of the hydrocarbon backbone is limited, suggesting that its polar features will dominate its solubility behavior[7].
Qualitative Solubility Predictions
Based on these features, the expected solubility of BAF in common laboratory solvents is summarized below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Strong hydrogen bonding interactions between the amine groups and the solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions and the ability of the amine to act as a hydrogen bond donor to the solvent's acceptor atoms (e.g., oxygen in DMSO). |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Very High | The basic amine groups are protonated to form water-soluble ammonium salts (R-NH₃⁺Cl⁻), significantly increasing aqueous solubility[5][6]. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of BAF is incompatible with the non-polar nature of these solvents, leading to weak intermolecular forces. However, some sources suggest all amines have some solubility in solvents like diethyl ether[7]. |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | |||
| Ethanol | |||
| Methanol | |||
| DMSO | |||
| 5% HCl | |||
| Toluene |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for reproducible research. The following protocols describe methods for both qualitative assessment and precise quantitative measurement.
Protocol for Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Mixing: Vigorously mix the contents by vortexing or sharply tapping the tube for 60 seconds.
-
Observation: Allow the mixture to stand for 2-3 minutes and visually inspect for any undissolved solid. A clear solution indicates solubility. The presence of solid particles indicates insolubility or partial solubility[5][7].
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution's pH using pH paper. A pH greater than 7 confirms the basic nature of the amine[6].
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the mixture to rest at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully extract a known volume of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent is recommended.
-
Analysis: Quantify the concentration of BAF in the collected sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: The determined concentration represents the equilibrium solubility of BAF in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, mol/L).
Visualized Workflows and Relationships
Diagrams can clarify complex experimental procedures and theoretical relationships. The following have been generated using Graphviz and adhere to the specified design constraints.
Caption: Workflow for Quantitative Shake-Flask Solubility Determination.
References
Furan-Based Diamines: A Technical Review for Advanced Polymer Development
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of furan-based diamines, a promising class of bio-based monomers.
Furan-based diamines are emerging as a critical component in the development of sustainable, high-performance polymers. Derived from renewable biomass sources, these diamines offer a viable alternative to their petroleum-based counterparts, addressing growing environmental concerns and the demand for green chemistry solutions.[1][2] Their unique chemical structure, featuring the furan (B31954) ring, imparts desirable properties to polymers, including enhanced thermal stability and specific mechanical characteristics.[3] This technical guide provides a comprehensive review of the current literature on furan-based diamines, focusing on their synthesis, characterization, and application in advanced polymer systems such as polyimides and polyamides.
Synthesis of Furan-Based Diamines
The synthesis of furan-based diamines primarily originates from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA).[4] Key synthetic strategies include reductive amination and the Gabriel synthesis, which are employed to introduce amino functionalities to the furan core.[4][5]
One common precursor for furan-based diamines is 2,5-bis(aminomethyl)furan (BAF). The synthesis of BAF from HMF, however, is challenging due to the high susceptibility of the reactants and products to polymerization side reactions.[5][6] Researchers have developed various catalytic systems to improve the selectivity and yield of BAF. For instance, a two-step method involving the oxidation of HMF to 2,5-diformylfuran (DFF) followed by reductive amination has been shown to produce BAF with a high yield of 94.1%.[5] Another approach utilizes a Ni-Co@SiO2 catalyst for the Gabriel synthesis from 5-chloromethylfurfural (B124360) (CMF), achieving a 91.6% yield of BAF under mild conditions.[5]
A notable synthetic route involves the use of t-butoxycarbonylglycine (BOC-glycine) and 2,5-furandimethanol (B16202) to produce a BOC-protected diamine precursor, which is then deprotected to yield the furan-based diamine.[7][8] This method is particularly useful for the synthesis of diamines intended for bio-based polyimides.[7][8]
Below is a generalized synthetic pathway for the production of a furan-based diamine from 2,5-furandimethanol.
Caption: Synthesis of a furan-based diamine from 2,5-furandimethanol.
Applications in Polymer Chemistry
Furan-based diamines are primarily utilized as monomers for the synthesis of high-performance polymers, most notably polyimides (PIs) and polyamides (PAs). These bio-based polymers are gaining significant attention for their potential to replace petroleum-derived plastics in various applications, including electronics, aerospace, and automotive industries.[1][9]
Polyimides:
Furan-based polyimides are synthesized through the polycondensation reaction of a furan-based diamine with an aromatic dianhydride.[7] The resulting polyimides often exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 425°C.[7] However, the incorporation of the less rigid furan ring compared to a benzene (B151609) ring can sometimes lead to slightly more brittle materials.[1][8] The properties of the final polyimide can be tailored by the choice of the dianhydride comonomer.
The following diagram illustrates the general workflow for the preparation of bio-based polyimide films from a synthesized furan-based diamine.
Caption: Workflow for the preparation of furan-based polyimide films.
Polyamides:
Semi-aromatic polyamides can be synthesized from furan-based diamines and diacids or their derivatives. For example, 2,5-furandicarboxylic acid (FDCA) can be polymerized with aliphatic diamines to produce furan-based polyamides (FPAs).[10] These FPAs have shown high glass transition temperatures, ranging from 97 to 140°C.[10]
Epoxy Resins:
Furan-based diamines also serve as curing agents for epoxy resins.[4] The use of these bio-based hardeners can lead to the development of more sustainable thermosetting materials with competitive thermal and mechanical properties compared to those cured with conventional petroleum-based amines.[4]
Properties of Furan-Based Polymers
The incorporation of the furan moiety into the polymer backbone significantly influences the material's properties. The following tables summarize some of the reported quantitative data for polymers derived from furan-based diamines.
Table 1: Thermal Properties of Furan-Based Polyimides
| Furan-Based Diamine | Dianhydride | Tg (°C) | Td5% (°C) | Char Yield (%) | Reference |
| N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) | Various aromatic dianhydrides | - | > 425 | 54-60 | [7] |
| Difurfuryl diamine (DFDA)-based PI (n=1.5) | - | 296 | - | - | [3] |
Table 2: Mechanical Properties of Furan-Based Polyimides
| Furan-Based Diamine | Dianhydride | Elastic Modulus (GPa) | Tensile Strength (MPa) | Reference |
| N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) | Various aromatic dianhydrides | 2.14 - 3.20 | 50 - 99 | [7] |
Table 3: Gas Separation Performance of Furan-Based Polyimide Films
| Furan-Based Diamine | Dianhydride | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Reference |
| FPA | DODDA | - | 27.721 | [7] |
| FPA | BPFLDA | 2.526 | - | [7] |
Experimental Protocols
Synthesis of N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA)
This protocol is a generalized procedure based on the synthesis of similar furan-based diamines.
-
Esterification: 2,5-furandimethanol is reacted with t-butoxycarbonylglycine (BOC-glycine) in the presence of an accelerating agent such as 1,3-dicyclohexylcarbodiimide (DCC) to form BOC-glycine 2,5-furandimethyl ester.[7][8] The reaction is typically carried out in an organic solvent at room temperature.
-
BOC Deprotection: The BOC protecting group is removed from the ester intermediate, often using an acidic solution, to yield the furan-based diamine.[8]
-
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired furan-based diamine.
Preparation of Furan-Based Polyimide Films
The following is a general procedure for the preparation of polyimide films.
-
Poly(amic acid) Synthesis: The furan-based diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride is then slowly added to the solution with stirring under an inert atmosphere. The reaction is typically carried out at room temperature to form a viscous poly(amic acid) solution.
-
Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film of uniform thickness.
-
Thermal Imidization: The cast film is then subjected to a stepwise thermal curing process in an oven. This process typically involves heating to progressively higher temperatures (e.g., 100°C, 200°C, and 300°C) for a set duration at each temperature to convert the poly(amic acid) into the final polyimide film and to remove the solvent.
Conclusion and Future Outlook
Furan-based diamines represent a significant advancement in the field of sustainable polymers. Their bio-based origin, coupled with the desirable properties they impart to polymers, makes them an attractive alternative to conventional petroleum-derived monomers.[9] While challenges remain in optimizing their synthesis to be more cost-effective and to minimize side reactions, ongoing research into novel catalytic systems and process intensification is expected to overcome these hurdles.[5] The continued development of furan-based diamines and their corresponding polymers will undoubtedly contribute to a more sustainable and circular economy for plastics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
The Synthesis of 2,5-Bis(aminomethyl)furan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary synthetic routes for producing 2,5-Bis(aminomethyl)furan (BAMF), a bio-based diamine with significant potential as a monomer in the polymer industry and as a building block in pharmaceutical synthesis. The document outlines the core reaction mechanisms, presents quantitative data for comparative analysis, details experimental protocols, and visualizes key pathways.
Reductive Amination of 5-Hydroxymethylfurfural (B1680220) (HMF)
The direct conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass, to BAMF is a prominent synthetic strategy. This transformation involves the amination of both the aldehyde and the hydroxyl functional groups of HMF. The reaction can be performed in a single pot, often employing a two-stage temperature process to optimize the selective amination of each group.
The proposed mechanism for the reductive amination of HMF to BAMF typically proceeds through two main steps:
-
Reductive amination of the aldehyde group: At a lower temperature (e.g., 90°C), the aldehyde group of HMF reacts with ammonia (B1221849) in the presence of a catalyst and a hydrogen source to form an imine intermediate, which is then hydrogenated to yield 5-(aminomethyl)furan-2-methanol (AMF).
-
Hydrogen-borrowing amination of the hydroxyl group: At a higher temperature (e.g., 210°C), the hydroxyl group of the intermediate is converted to a primary amine. This process is often described by a "hydrogen-borrowing" or "lending" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes reductive amination.[1]
A variety of bifunctional catalysts, such as those based on copper, nickel, and aluminum oxides, have been developed to facilitate this one-pot transformation.[2][3][4]
Quantitative Data for HMF to BAMF Synthesis
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |
| Cu₄Ni₁Al₄Oₓ | 90 then 210 | 40 | 1,4-dioxane/H₂O | 85.9 | [2][3][4] |
| 10Ni/γ-Al₂O₃ | 160 | 40 | 1,4-dioxane | 86.3 | [5] |
| 10NiMn(4:1)/γ-Al₂O₃ | 160 | 40 | 1,4-dioxane | 82.1 | [5] |
| Raney Ni | 160 | 80 | 1,4-dioxane | 60.7 | [6][7] |
| Ru/phosphine ligand | N/A | N/A | N/A | 85 | [8] |
Experimental Protocol: Two-Stage Reductive Amination of HMF
This protocol is a representative example based on the literature.[2][3][4]
-
Catalyst Preparation: A CuNiAlOx catalyst is prepared via co-precipitation of the corresponding metal nitrates with a base, followed by calcination.
-
Reaction Setup: In a high-pressure autoclave, the catalyst, 5-hydroxymethylfurfural (HMF), solvent (e.g., 1,4-dioxane), and an aqueous ammonia solution are combined.
-
First Stage (Aldehyde Amination): The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The mixture is heated to 90°C and stirred for a specified duration to facilitate the reductive amination of the aldehyde group.
-
Second Stage (Hydroxyl Amination): The temperature is then increased to 210°C and the reaction is continued for several hours to promote the amination of the hydroxyl group via a hydrogen-borrowing mechanism.
-
Product Isolation: After cooling, the reactor is depressurized, and the catalyst is separated by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as distillation or chromatography, to yield pure this compound.
Reaction Pathway: HMF to BAMF
Caption: Reductive amination pathway from HMF to BAMF.
Reductive Amination of 2,5-Diformylfuran (DFF)
An alternative route to BAMF starts from 2,5-diformylfuran (DFF), which can be synthesized by the oxidation of HMF. The direct reductive amination of DFF involves the conversion of both aldehyde groups to primary amines. This method can be challenging due to the potential for the formation of polymeric by-products through the condensation of the reactive dialdehyde (B1249045) and the diamine product.[9][10]
The mechanism involves the formation of imine intermediates. Controlling the reaction conditions and catalyst properties is crucial to favor the formation of the desired monomeric diamine over oligomeric species.[10] The use of a mixed solvent system, such as THF-water, and acid-treated Raney-Ni catalysts has been shown to improve the yield of BAMF.[9]
Quantitative Data for DFF to BAMF Synthesis
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |
| Acid-treated Raney-Ni | 120 | 80 | THF/H₂O | 42.6 | [9] |
| Rh/HZSM-5 (from dioxime) | N/A | N/A | N/A | 94.1 | [11] |
| Raney-Ni (from dioxime) | 50 | 50 | THF | 76 (overall) | [9] |
Experimental Protocol: Direct Reductive Amination of DFF
This protocol is a representative example based on the literature.[9][10]
-
Catalyst Preparation: An acid-treated Raney-Ni catalyst is prepared by treating commercial Raney-Ni with a dilute acid solution to modify its surface properties.
-
Reaction Setup: The catalyst, 2,5-diformylfuran (DFF), a solvent mixture (e.g., THF and water), and an ammonia source are loaded into a high-pressure autoclave.
-
Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen. The mixture is heated to the desired temperature (e.g., 120°C) and stirred for several hours.
-
Work-up and Purification: After the reaction, the autoclave is cooled and vented. The catalyst is removed by filtration, and the filtrate is concentrated. The product is then extracted and purified, for instance, by vacuum distillation.
Reaction Pathway: DFF to BAMF
References
- 1. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]
- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of 5-Hydroxymethylfurfural to this compound over Alumina-Supported Ni-Based Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 2,5-Bis(aminomethyl)furan (BAMF) as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2,5-Bis(aminomethyl)furan (BAMF) as a bio-based curing agent for epoxy resins. The information is intended to guide researchers in the formulation and characterization of sustainable thermosetting materials.
Introduction
This compound is a bio-derived diamine that presents a promising, sustainable alternative to conventional petroleum-based amine curing agents for epoxy resins.[1] Derived from renewable resources, BAMF offers the potential to create epoxy networks with high bio-content, enhanced thermal stability, and favorable mechanical properties. Its furan (B31954) ring structure is known to contribute to char yield, which can improve the fire-retardant properties of the final material.[1] These attributes make BAMF an attractive candidate for applications in coatings, adhesives, composites, and electronic packaging.
This document outlines the curing process of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with BAMF and provides protocols for the characterization of the resulting thermoset.
Curing Reaction and Stoichiometry
The curing of epoxy resins with amine hardeners involves the nucleophilic ring-opening of the epoxide ring by the primary and secondary amines of the curing agent. This reaction forms a highly cross-linked, three-dimensional network. The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties of the cured material.[2] The ideal ratio is typically one active hydrogen atom from the amine for each epoxy group.
Molecular Weight of DGEBA (n≈0): ~340 g/mol Epoxy Equivalent Weight (EEW) of DGEBA: ~170 g/eq Molecular Weight of BAMF: 126.16 g/mol Amine Hydrogen Equivalent Weight (AHEW) of BAMF: 126.16 g/mol / 4 active hydrogens = 31.54 g/eq
The parts by weight of BAMF required per 100 parts of DGEBA resin can be calculated as follows:
Parts by weight of BAMF = (AHEW of BAMF / EEW of DGEBA) * 100
= (31.54 / 170) * 100 ≈ 18.55 phr (parts per hundred resin)
Data Presentation: Typical Properties of Amine-Cured Epoxy Resins
The following tables summarize typical quantitative data for epoxy resin systems cured with amine agents. The values presented are for comparative purposes and the actual properties of a DGEBA-BAMF system should be determined experimentally.
Table 1: Thermal Properties of Amine-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 120 - 180 °C | DSC |
| Onset Decomposition Temperature (Td5%) | 300 - 350 °C | TGA |
| Char Yield at 600 °C (in N2) | 15 - 25 % | TGA |
Table 2: Mechanical Properties of Amine-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 100 - 140 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 4.0 GPa | ASTM D790 |
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~170 g/eq
-
Curing Agent: this compound (BAMF)
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Molds (e.g., silicone or PTFE)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical property assessment
-
Protocol for Curing of DGEBA with BAMF
-
Preparation of the Mixture:
-
Preheat the DGEBA resin to 50-60 °C to reduce its viscosity.
-
Accurately weigh the DGEBA resin and BAMF in the stoichiometric ratio (approximately 100:18.55 by weight).
-
Add the BAMF to the DGEBA resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 50-60 °C and apply a vacuum of approximately -1 bar for 15-20 minutes, or until all air bubbles are removed.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Place the molds in an oven and cure according to a predefined schedule. A typical two-stage curing cycle for amine-cured epoxies is:
-
Initial Cure: 2 hours at 80 °C
-
Post-Cure: 2 hours at 150 °C
-
-
Allow the cured samples to cool slowly to room temperature before demolding to prevent internal stresses.
-
Protocol for Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
To determine the glass transition temperature (Tg), heat a 5-10 mg sample of the cured epoxy from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[3] The Tg is determined from the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
To evaluate thermal stability, heat a 10-15 mg sample of the cured epoxy from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[3] Record the onset of decomposition (temperature at 5% weight loss) and the char yield at 600 °C.
-
Protocol for Mechanical Testing
-
Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to ASTM standards (D638 and D790, respectively).
-
Conduct the tests using a Universal Testing Machine at a constant crosshead speed.
-
Record the tensile strength, tensile modulus, flexural strength, and flexural modulus.
Visualizations
Caption: Curing reaction of DGEBA with BAMF.
Caption: Experimental workflow for epoxy curing and characterization.
References
- 1. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyamide Synthesis Utilizing 2,5-Bis(aminomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. 2,5-Bis(aminomethyl)furan (BAMF) is a bio-derived diamine that serves as a valuable building block for the synthesis of high-performance polyamides.[1] The rigid furan (B31954) ring within the BAMF structure can impart enhanced thermal stability, mechanical strength, and barrier properties to the resulting polymers.[1] This document provides detailed protocols for the synthesis of polyamides from BAMF using two common methods: interfacial polymerization and solution polycondensation.
Experimental Protocols
Protocol 1: Interfacial Polymerization of Polyamide from this compound and Adipoyl Chloride
This protocol describes the synthesis of a furan-based aliphatic polyamide via the interfacial polymerization of this compound (BAMF) with adipoyl chloride.
Materials:
-
This compound (BAMF)
-
Adipoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or another suitable organic solvent like chloroform)
-
Deionized water
Equipment:
-
Beaker (250 mL)
-
High-speed blender or homogenizer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of BAMF by dissolving 1.26 g (10 mmol) of BAMF and 0.80 g (20 mmol) of NaOH in 100 mL of deionized water in a 250 mL beaker.
-
Organic Phase Preparation: Prepare an organic solution by dissolving 1.83 g (10 mmol) of adipoyl chloride in 100 mL of hexane.
-
Polymerization:
-
Pour the aqueous BAMF solution into a high-speed blender.
-
Begin stirring the aqueous solution vigorously.
-
Rapidly add the entire organic solution of adipoyl chloride to the blender.
-
Continue blending for 5-10 minutes. A white precipitate of the polyamide will form immediately.
-
-
Polymer Isolation and Washing:
-
Filter the precipitated polymer from the reaction mixture using a Buchner funnel.
-
Wash the polymer thoroughly with a 50/50 (v/v) mixture of water and acetone to remove unreacted monomers and salts.
-
Perform a final wash with pure acetone.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 60-80°C overnight to a constant weight.
-
Protocol 2: Low-Temperature Solution Polycondensation of Polyamide from this compound and Terephthaloyl Chloride
This protocol details the synthesis of a furan-based semi-aromatic polyamide using a low-temperature solution polycondensation method.
Materials:
-
This compound (BAMF)
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Ice bath
-
Beaker (500 mL) for precipitation
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Reaction Setup:
-
Set up the three-necked flask with a mechanical stirrer and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Dissolve 1.26 g (10 mmol) of BAMF in 50 mL of anhydrous DMAc in the flask. If solubility is an issue, 5% w/v of LiCl can be added.
-
Cool the solution to 0-5°C using an ice bath.
-
-
Monomer Addition:
-
Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 25 mL of anhydrous DMAc in a dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred BAMF solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Polymer Precipitation and Isolation:
-
Pour the viscous polymer solution into 400 mL of vigorously stirred methanol to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the polymer with fresh methanol to remove any remaining solvent and unreacted monomers.
-
Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Data Presentation
The following table summarizes typical properties of furan-based polyamides synthesized from furan-based monomers. Note that specific values will vary depending on the exact monomers used, polymerization method, and resulting molecular weight.
| Property | Furan-Aliphatic Polyamide (e.g., from BAMF and Adipoyl Chloride) | Furan-Aromatic Polyamide (e.g., from BAMF and Terephthaloyl Chloride) | Reference |
| Glass Transition Temperature (Tg) | 90 - 140 °C | 180 - 270 °C | [2][3] |
| Melting Temperature (Tm) | 200 - 280 °C (often semi-crystalline) | Often amorphous or high Tm (>300 °C) | [3] |
| Decomposition Temperature (Td, 5% weight loss) | 350 - 450 °C | 400 - 500 °C | [4] |
| Inherent Viscosity | 0.5 - 1.5 dL/g | 0.4 - 1.2 dL/g | [5] |
| Solubility | Soluble in strong acids (e.g., sulfuric acid), partially soluble in polar aprotic solvents (e.g., DMAc, NMP) with heating. | Generally soluble in polar aprotic solvents containing LiCl. | [4] |
Visualizations
References
- 1. A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer this compound from 2,5-Furandicarboxylic Acid | MDPI [mdpi.com]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Application of 2,5-Bis(aminomethyl)furan (BAMF) in the Creation of Bio-Based Polyurethanes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(aminomethyl)furan (BAMF) is a bio-based diamine derived from renewable resources, making it an attractive building block for the synthesis of sustainable polymers. Its furan (B31954) ring offers a unique combination of aromaticity and reactivity, imparting desirable thermal and mechanical properties to the resulting polymers. This document provides detailed application notes and protocols for the synthesis and characterization of bio-based polyurethanes and their close analogs, polyureas, using BAMF as a key monomer. The inclusion of the furan moiety in the polymer backbone also opens up possibilities for further functionalization through Diels-Alder chemistry, enabling the development of self-healing and recyclable materials.
Synthesis of BAMF-Based Polyureas
Polyureas, structurally similar to polyurethanes, are synthesized through the polyaddition of a diamine, such as BAMF, with a diisocyanate. The following protocol is adapted from the synthesis of a BAMF-based polyurea using Methylene Diphenyl Diisocyanate (MDI)[1].
Experimental Protocol: Synthesis of BAMF-MDI Polyurea
Materials:
-
This compound (BAMF)
-
Methylene Diphenyl Diisocyanate (MDI)
-
N,N-Dimethylacetamide (DMAc)
-
Ice-water bath
-
Stirring apparatus
-
Apparatus for suction filtration
-
Vacuum drying oven
Procedure:
-
Dissolve 1.0 mmol of this compound (BAMF) in 2.0 mL of N,N-dimethylacetamide (DMAc) in a flask.
-
In a separate flask, dissolve 1.0 mmol of Methylene Diphenyl Diisocyanate (MDI) in 2.0 mL of DMAc.
-
Cool the MDI solution in an ice-water bath with continuous stirring.
-
Slowly add the BAMF solution dropwise to the cooled MDI solution.
-
Continue stirring the mixture in the ice-water bath. The viscosity of the solution will increase, indicating the formation of the polyurea. This process typically takes approximately 2 hours[1].
-
Once the desired viscosity is achieved, dilute the polymer solution with additional DMAc.
-
Precipitate the polyurea by slowly adding the diluted solution to methanol with stirring.
-
Collect the precipitate by suction filtration.
-
Dry the collected polymer under reduced pressure for 12 hours to obtain the final BAMF-MDI polyurea[1].
Synthesis Workflow:
Caption: Workflow for the synthesis of BAMF-MDI polyurea.
Characterization of BAMF-Based Polymers
The thermal and mechanical properties of the synthesized polymers are critical for determining their potential applications. Below are standard protocols for characterizing these properties.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol is based on the ISO 11358 standard for the thermogravimetric analysis of polymers.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., ceramic or aluminum)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small sample of the polymer (typically 5-10 mg) into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Td) and other thermal events.
Experimental Protocol: Dynamic Mechanical Analysis (DMA)
This protocol is based on the ASTM D5026 standard for determining the dynamic mechanical properties of plastics in tension.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a tensile grip fixture
-
Environmental chamber for temperature control
-
Rectangular film specimens of the polymer
Procedure:
-
Prepare rectangular specimens of the polymer film with uniform dimensions.
-
Mount the specimen securely in the tensile grips of the DMA.
-
Place the specimen in the environmental chamber.
-
Apply a sinusoidal tensile strain to the specimen at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature of the environmental chamber over the desired range (e.g., from -100 °C to 200 °C) at a constant heating rate (e.g., 3 °C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.
-
The peak of the tan δ curve is typically used to determine the glass transition temperature (Tg).
Experimental Protocol: Tensile Testing
This protocol is based on the ASTM D882 standard for the tensile properties of thin plastic sheeting.
Apparatus:
-
Universal Testing Machine (UTM) with grips suitable for thin films
-
Extensometer (optional, grip separation can also be used)
-
Film specimens cut to a specific geometry (e.g., rectangular strips)
Procedure:
-
Prepare rectangular film specimens of the polymer with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip separation.
-
Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) before testing.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed to a constant rate.
-
Apply a tensile load to the specimen until it fractures.
-
Record the load and elongation throughout the test.
-
From the resulting stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
Properties of BAMF-Based Polyureas
The following tables summarize the reported thermal and mechanical properties of polyureas synthesized from BAMF and various diisocyanates.
Table 1: Thermal Properties of BAMF-Based Polyureas
| Polymer ID | Diisocyanate | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td1) (°C) |
| PU-1 | Methylene Diphenyl Diisocyanate (MDI) | >110 | >240 |
| PU-2 | 2,4-Toluene Diisocyanate | >110 | >240 |
| PU-3 | 2,6-Toluene Diisocyanate | >110 | >240 |
| PU-4 | 1,3-Phenylene Diisocyanate | >110 | >240 |
| PU-5 | 1,4-Phenylene Diisocyanate | >110 | >240 |
Data sourced from[1]. Td1 represents the initial decomposition temperature.
Table 2: Mechanical Properties of BAMF-MDI Polyurea (PU-1)
| Property | Value |
| Tensile Strength (MPa) | 65 |
| Young's Modulus (MPa) | 820 |
| Elongation at Break (%) | Not Reported |
Data sourced from[1].
Logical Relationships in BAMF-Based Polymer Design
The properties of BAMF-based polyurethanes/polyureas can be tailored by the choice of diisocyanate. This relationship can be visualized as follows:
Caption: Influence of monomers on polymer properties.
Conclusion
This compound is a promising bio-based monomer for the development of high-performance polyurethanes and polyureas. The resulting polymers exhibit excellent thermal stability and mechanical strength, with the furan moiety providing a handle for further chemical modification. The protocols and data presented here serve as a valuable resource for researchers and scientists interested in exploring the potential of BAMF in the creation of sustainable and functional polymeric materials. Further research is warranted to fully elucidate the structure-property relationships and to explore the full range of applications for these novel bio-based polymers.
References
Application Notes and Protocols for 2,5-Bis(aminomethyl)furan (BAMF) in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(aminomethyl)furan (BAMF) is a bio-based diamine monomer that is gaining significant attention as a sustainable building block for high-performance polymers. Derived from renewable resources, BAMF offers a furanic core that imparts rigidity and unique properties to polymers such as polyamides, polyimides, and polyurethanes. These materials exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including advanced composites, coatings, and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of BAMF and its subsequent polymerization.
Synthesis of this compound (BAMF)
BAMF can be synthesized through various catalytic routes from biomass-derived platform chemicals. The selection of the synthetic pathway often depends on the availability of the starting material and the desired purity of the final product.
Table 1: Comparison of Selected Synthesis Routes for this compound (BAMF)
| Starting Material | Catalyst | Key Reaction Conditions | Yield (%) | Reference |
| 2,5-Diformylfuran dioxime | Rh/HZSM-5 | Dehydration-hydrogenation | 94.1 | [1] |
| 5-(Hydroxymethyl)furfural (HMF) | CuNiAlOx | Two-stage amination | 85.9 | [2] |
| 2,5-Diformylfuran (DFF) | Nickel-Raney | Reductive amination in THF-water | 42.6 | [3] |
| 2,5-Furandicarboxylic Acid (FDCA) | Raney Co | Hydrogenation of 2,5-dicyanofuran | 94.5 (from DCF) | [4] |
| 5-Chloromethylfurfural | Ni-Co@SiO2 | Trans-imination and hydrogenation | 91.6 | [5] |
Experimental Protocol: Synthesis of BAMF from 2,5-Diformylfuran Dioxime
This protocol is based on the high-yield synthesis reported by Li et al.[1]
Materials:
-
2,5-Diformylfuran dioxime
-
Rh/HZSM-5 catalyst
-
Solvent (e.g., ethanol)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with 2,5-diformylfuran dioxime and the Rh/HZSM-5 catalyst in a suitable solvent.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reactor to the specified temperature and maintain for the designated reaction time with constant stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the BAMF product can be purified by distillation or recrystallization.
Caption: Synthesis of BAMF from 2,5-Diformylfuran Dioxime.
High-Performance Polymers from BAMF
BAMF serves as a versatile monomer for the synthesis of various high-performance polymers. The rigid furan (B31954) ring in the BAMF backbone contributes to enhanced thermal and mechanical properties of the resulting polymers.
Polyamides from BAMF
BAMF can be polymerized with various diacids or their derivatives to produce furan-based polyamides (aramids). These polymers are analogous to traditional aramids and exhibit high strength and thermal stability.
Table 2: Properties of Furan-Based Polyamides
| Polyamide | Diacid/Diacyl Chloride | Glass Transition Temp. (°C) | Elastic Modulus (GPa) | Tensile Strength (MPa) | Reference |
| Poly(hexamethylene furanamide) (PA6F) | 2,5-Furandicarboxylic acid | 130 | 3.5 | - | [6] |
| Furan-based Polyamide (PA4F) | 2,5-Furandiformyl chloride | - | - | - | [7] |
Note: Data for BAMF-based polyamides is limited; analogous furan-based polyamides are presented.
Experimental Protocol: Synthesis of Polyamide via Melt Polycondensation
This protocol is a general procedure adaptable for the synthesis of polyamides from BAMF and a dicarboxylic acid.
Materials:
-
This compound (BAMF)
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., titanium isopropoxide)
-
High-temperature reactor with mechanical stirring and vacuum capabilities
Procedure:
-
Charge the reactor with equimolar amounts of BAMF and the dicarboxylic acid.
-
Add the catalyst to the mixture.
-
Heat the reactor under a nitrogen atmosphere to melt the monomers and initiate oligomerization.
-
Once a prepolymer is formed, gradually increase the temperature and apply a vacuum to remove the condensation byproducts (e.g., water).
-
Continue the reaction under high vacuum and high temperature until the desired molecular weight is achieved, as indicated by the viscosity of the melt.
-
Extrude the molten polymer from the reactor and cool to obtain the solid polyamide.
Caption: Synthesis of Polyamides from BAMF.
Polyimides from BAMF
Polyimides derived from BAMF are expected to possess exceptional thermal stability and mechanical properties, making them suitable for demanding applications in aerospace and electronics.
Table 3: Properties of Furan-Based Polyimides
| Dianhydride | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Commercial Dianhydrides | > 214 | > 410 | up to 130 | up to 3.2 | [1] |
Note: Data is for polyimides from a furan-based diamine, analogous to BAMF.
Experimental Protocol: Two-Step Polyimide Synthesis
This is a general protocol for the synthesis of polyimides from BAMF and a dianhydride.
Materials:
-
This compound (BAMF)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride)
-
Aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc)
-
Dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) for chemical imidization
Procedure:
-
Poly(amic acid) Formation: Dissolve BAMF in DMAc in a flask under a nitrogen atmosphere. Gradually add an equimolar amount of the dianhydride to the solution while stirring at room temperature. Continue stirring until a viscous poly(amic acid) solution is formed.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner to high temperatures (e.g., up to 300-350 °C) to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: Add the dehydrating agent and catalyst to the poly(amic acid) solution and stir at room temperature. The polyimide will precipitate from the solution and can be collected by filtration, washed, and dried.
-
Caption: Two-Step Synthesis of Polyimides from BAMF.
Polyurethanes and Polyureas from BAMF
BAMF can react with diisocyanates to form polyurethanes (if a diol is also used) or polyureas. These polymers can be tailored to have a wide range of properties, from elastomers to rigid plastics.
Table 4: Properties of Furan-Based Polyurethanes/Polyureas
| Polymer Type | Diisocyanate | Softening Temp. (°C) | Thermal Decomposition (Td5, °C) | Reference |
| Polyurea | Methylene (B1212753) diphenyl diisocyanate (MDI) | > 100 | - | [1] |
| Polyurethane | - | - | 273 - 330 | [8] |
Experimental Protocol: Synthesis of Polyurea from BAMF
This protocol is based on the synthesis reported by Nakajima et al.[1]
Materials:
-
This compound (BAMF)
-
Diisocyanate (e.g., methylene diphenyl diisocyanate - MDI)
-
Dimethylacetamide (DMAc)
-
Methanol
Procedure:
-
Dissolve BAMF in DMAc in a flask equipped with a stirrer.
-
In a separate flask, dissolve an equimolar amount of MDI in DMAc.
-
Cool the BAMF solution in an ice-water bath.
-
Slowly add the MDI solution dropwise to the cooled BAMF solution with vigorous stirring.
-
Continue the reaction for approximately 2 hours, or until the solution becomes viscous, indicating polymer formation.
-
Dilute the viscous solution with DMAc and precipitate the polyurea by pouring the solution into methanol.
-
Collect the white, powdery or fibrous polyurea by suction filtration and dry under reduced pressure.
Caption: Synthesis of Polyurea from BAMF and MDI.
Conclusion
This compound is a promising bio-based monomer that provides a pathway to a new generation of high-performance polymers. The protocols and data presented here offer a foundation for researchers to explore the synthesis and characterization of BAMF-based polyamides, polyimides, and polyurethanes. The unique properties imparted by the furan ring make these materials attractive for a variety of advanced applications, contributing to the development of more sustainable and high-performance materials. Further research into the structure-property relationships of BAMF-based polymers will undoubtedly expand their application scope.
References
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Polyurethanes. I. The solution polymerization of diisocyanates with ethylene glycol | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Preparation and Properties of DMF-Based Polyurethanes Containing Bio-Polyol/Ester-Polyol for Wet-Type Polyurethane Artificial Leather | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of Nanoparticles with BAMF
Disclaimer: The following application note is based on a hypothetical bifunctional linker, termed "BAMF" (Bifunctional Amine-reactive Moiety for Functionalization), as no standard reagent with this designation is found in publicly available scientific literature. The protocols and data presented are representative examples based on established bioconjugation principles and are intended for instructional purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoparticle functionalization is a critical process for a wide range of applications, including targeted drug delivery, advanced diagnostics, and bio-imaging. The ability to conjugate specific ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface dictates their biological activity and targeting specificity. This document provides a detailed protocol for the functionalization of amine-coated nanoparticles using BAMF , a novel heterobifunctional linker.
BAMF is an amine-reactive compound featuring an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines on the nanoparticle surface to form stable amide bonds. The other end of the BAMF molecule presents a terminal alkyne group, which can be used for subsequent "click chemistry" conjugation (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), allowing for the highly efficient and specific attachment of azide-modified biomolecules.
Experimental Workflow
The overall process involves activating the amine-coated nanoparticles, conjugating them with the BAMF linker, and purifying the final product for downstream applications.
Caption: Workflow for nanoparticle functionalization with BAMF.
Detailed Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, polystyrene, or iron oxide nanoparticles)
-
BAMF (Bifunctional Amine-reactive Moiety for Functionalization)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing/Storage Buffer: 1X PBS with 0.05% Tween-20, pH 7.4
-
Deionized (DI) water
-
Microcentrifuge tubes
-
Orbital shaker or rotator
Protocol for BAMF Conjugation
This protocol is optimized for a starting concentration of 10 mg/mL of 100 nm amine-coated nanoparticles.
-
Nanoparticle Preparation:
-
Resuspend the amine-coated nanoparticles in the Reaction Buffer to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
BAMF Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BAMF in anhydrous DMSO.
-
Note: BAMF is moisture-sensitive. Ensure DMSO is anhydrous and cap the vial immediately after use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add 1 mL of the nanoparticle suspension (10 mg).
-
Add 20 µL of the 10 mM BAMF stock solution to the nanoparticle suspension. This represents a 20-fold molar excess relative to the estimated surface amine groups.
-
Incubate the mixture for 2 hours at room temperature on an orbital shaker set to a gentle agitation.
-
-
Quenching and Purification:
-
Add 50 µL of 1 M Tris-HCl (Quenching Buffer) to the reaction mixture to quench any unreacted BAMF.
-
Incubate for 15 minutes at room temperature.
-
Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes for 100 nm particles).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of Washing Buffer.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of unreacted BAMF and byproducts.
-
-
Final Resuspension:
-
After the final wash, resuspend the BAMF-functionalized nanoparticles in 1 mL of Storage Buffer.
-
Store the functionalized nanoparticles at 4°C until further use.
-
Characterization and Data Presentation
Successful functionalization should be confirmed by physical and chemical characterization methods.
Characterization Methods
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles before and after functionalization. A slight increase in size is expected.
-
Zeta Potential Analysis: To measure the surface charge. A successful reaction of the NHS-ester with primary amines should result in a decrease (less positive or more negative) in the overall zeta potential.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the alkyne group (C≡C stretch typically appears around 2100-2260 cm⁻¹) on the nanoparticle surface.
Quantitative Data Summary
The following table summarizes representative data from the characterization of 100 nm nanoparticles before and after functionalization with BAMF.
| Sample ID | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Functionalization Efficiency (%)* |
| Amine-Coated Nanoparticles | 105.2 ± 3.1 | +35.6 ± 2.4 | N/A |
| BAMF-Coated Nanoparticles | 109.8 ± 2.9 | +12.1 ± 1.8 | 85.2% |
*Functionalization efficiency was determined by reacting the BAMF-nanoparticles with an azide-fluorophore and measuring fluorescence intensity against a standard curve.
Downstream Application: Cell Targeting via Click Chemistry
BAMF-functionalized nanoparticles are ideal for targeted delivery applications. The terminal alkyne group can be conjugated to an azide-modified targeting ligand, such as an antibody or peptide, through a CuAAC "click" reaction.
Caption: Targeted delivery using BAMF-functionalized nanoparticles.
Application Notes: Cross-Linking Polyester Resins with 2,5-Bis(aminomethyl)furan
Introduction
The development of sustainable polymers from renewable resources is a paramount objective in materials science. Furan-based compounds, derived from biomass, are a promising class of building blocks for creating bio-based polymers.[1] 2,5-Bis(aminomethyl)furan (BAMF) is a bio-derived diamine that offers a rigid furan (B31954) core and two reactive primary amine functionalities.[2] While commonly explored for synthesizing polyureas and polyamides, its application as a cross-linking agent for polyester (B1180765) resins presents a novel pathway to novel bio-based thermosets.[2]
These application notes describe the use of this compound as a cross-linker for polyester resins, focusing on the proposed chemical mechanism, expected material properties, and detailed experimental protocols. This approach allows for the incorporation of a rigid, bio-based furan moiety into a polyester network, potentially enhancing thermal and mechanical properties.
Chemical Background: Aminolysis Cross-Linking Mechanism
The cross-linking of polyester resins with a diamine such as BAMF is proposed to occur via an aminolysis reaction. In this reaction, the primary amine groups of BAMF nucleophilically attack the electrophilic carbonyl carbon of the ester groups within the polyester backbone. This reaction results in the cleavage of the ester bond and the formation of an amide linkage and a hydroxyl group. As each BAMF molecule possesses two primary amine groups, and each can react with different polyester chains, a stable, three-dimensional covalent network is formed.
This reaction may require elevated temperatures or the presence of a catalyst to proceed at a practical rate. The resulting network structure will feature amide linkages, which are known for their high thermal and chemical stability, and pendant hydroxyl groups that can contribute to hydrophilicity and further secondary interactions.
Caption: Proposed aminolysis reaction between polyester and BAMF.
Application Advantages
-
Bio-Based Content: The use of BAMF introduces significant renewable carbon content into the final thermoset material.
-
Enhanced Thermal Stability: The incorporation of the furan ring is known to increase char yield at high temperatures, which can improve the fire-retardant properties of the material.[3][4]
-
Improved Mechanical Properties: The rigid furan structure and stable amide linkages can potentially increase the modulus and glass transition temperature (Tg) of the polyester network.
-
Tunable Properties: By varying the stoichiometric ratio of BAMF to polyester ester content, the cross-link density can be controlled, allowing for the tailoring of mechanical and thermal properties.[5]
Expected Material Properties
The following tables summarize the expected quantitative data for a polyester resin cross-linked with BAMF. The data is extrapolated from literature on related furan-based thermosets and cross-linked polyesters.
Table 1: Expected Thermal Properties
| Property | Expected Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 80 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td, 5% wt. loss) | > 280 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (N2 atm) | 25 - 45% | Thermogravimetric Analysis (TGA) |
Table 2: Expected Mechanical Properties
| Property | Expected Value Range | Characterization Method |
| Tensile Strength | 50 - 85 MPa | Universal Testing Machine |
| Young's Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |
| Storage Modulus (E') @ 25°C | 2.0 - 3.5 GPa | Dynamic Mechanical Analysis (DMA) |
Protocols
Protocol 1: Stoichiometric Calculation and Formulation
This protocol outlines the calculation for determining the appropriate amount of this compound (BAMF) required to fully cross-link a given polyester resin. The calculation is based on the aminolysis reaction where two amine functional groups (-NH2) react with two ester functional groups.
Materials:
-
Saturated Polyester Resin (e.g., Poly(butylene adipate))
-
This compound (BAMF)
-
Solvent (optional, e.g., N,N-Dimethylacetamide - DMAc)
Equipment:
-
Analytical Balance
-
Glass Beaker or Flask
Procedure:
-
Determine Polyester Equivalent Weight (EEW): Obtain the ester equivalent weight of the polyester resin from the supplier or determine it experimentally. The EEW is the mass of resin (in grams) that contains one mole of ester functional groups.
-
Example: If the repeating unit of Poly(butylene adipate) is C10H16O4 (Molar Mass = 200.23 g/mol ) and it contains two ester groups, the EEW is 200.23 / 2 = 100.12 g/eq.
-
-
Determine Amine Hydrogen Equivalent Weight (AHEW) of BAMF:
-
Molar Mass of BAMF (C6H10N2O) = 126.15 g/mol .
-
BAMF has two primary amine groups, and each group has two reactive hydrogens. However, for the aminolysis of an ester, one primary amine group reacts with one ester group. Therefore, the functionality is 2.
-
Amine Equivalent Weight = Molar Mass / Functionality = 126.15 / 2 = 63.08 g/eq.
-
-
Calculate Mass Ratio: For a 1:1 stoichiometric ratio of amine groups to ester groups, calculate the required mass of BAMF per 100 parts of resin (phr).
-
Mass of BAMF = (100 g Resin / EEW) * AHEW
-
Example:Mass of BAMF = (100 g / 100.12 g/eq) * 63.08 g/eq = 63.00 g
-
Therefore, the formulation is 100 parts polyester resin to 63 parts BAMF by weight.
-
Protocol 2: Curing of BAMF-Polyester Thermoset
This protocol details the procedure for mixing the polyester resin with BAMF and curing the mixture to form a solid thermoset panel.
Materials:
-
Pre-calculated masses of Polyester Resin and BAMF
-
Mold release agent
-
Steel or aluminum mold
Equipment:
-
Mechanical mixer or magnetic stirrer with hot plate
-
Vacuum oven or desiccator
-
Programmable convection oven
Experimental Workflow Diagram
Caption: Workflow for BAMF-Polyester thermoset preparation.
Procedure:
-
Resin Preparation: Gently pre-heat the polyester resin to reduce its viscosity (e.g., 60-80 °C).
-
Mixing: Add the calculated amount of BAMF to the warm polyester resin. Mix thoroughly using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber or desiccator and apply vacuum for 10-15 minutes to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into a pre-treated mold.
-
Curing: Place the mold in a programmable oven. The following is a suggested two-stage curing cycle:
-
Initial Cure: Heat to 120 °C and hold for 2 hours. This allows for the initial network formation.
-
Post-Cure: Increase the temperature to 150 °C and hold for an additional 4 hours to ensure complete reaction and achieve optimal properties.
-
-
Demolding: Turn off the oven and allow the mold to cool slowly to room temperature before demolding the cured thermoset part.
Structure-Property Relationships
The properties of the final thermoset are a direct consequence of its molecular architecture. The diagram below illustrates the key relationships between the chemical components and the macroscopic material performance.
Caption: Structure-property relationships in BAMF-polyester thermosets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and processing of a furan-based epoxy resin for high temperature applications [morressier.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Applications of Bis-Schiff Bases Derived from 2,5-Bis(aminomethyl)furan
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1] The incorporation of a furan (B31954) moiety into the Schiff base structure is of particular interest as it can enhance the biological activity of the molecule.[1] This document provides detailed protocols and application notes for the synthesis of bis-Schiff bases from 2,5-Bis(aminomethyl)furan, a biomass-derived diamine.[2][3] The resulting N,N'-bis(salicylidene)-2,5-bis(aminomethyl)furan and its analogues are excellent chelating agents and have shown promise as antimicrobial and anticancer agents.[4][5]
The synthesis involves a straightforward condensation reaction between this compound and an appropriate aldehyde, typically salicylaldehyde (B1680747) or its derivatives, to yield the corresponding bis-Schiff base. These compounds can be further complexed with various transition metals, which often leads to an enhancement of their biological properties.[4]
Applications in Drug Development
Schiff bases derived from furan-containing compounds have demonstrated a broad spectrum of pharmacological activities. Their metal complexes, in particular, are being extensively investigated for their therapeutic potential.
-
Antimicrobial Activity: Furan-containing Schiff bases and their metal complexes have shown significant activity against a range of bacterial and fungal strains.[6] The proposed mechanism of action often involves the chelation of metal ions essential for microbial growth or the interaction with the microbial cell wall and DNA.[4] The lipophilicity of these compounds allows them to easily permeate cell membranes.
-
Anticancer Activity: Many Schiff base complexes exhibit cytotoxic activity against various cancer cell lines.[5] Their mode of action is believed to involve the intercalation with DNA, inhibition of enzymes like topoisomerase, and the generation of reactive oxygen species (ROS) that induce apoptosis.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(((E)-2-hydroxybenzylideneamino)methyl)furan
This protocol describes the synthesis of a bis-Schiff base via the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.26 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 2.44 g (0.02 mol) of salicylaldehyde dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The yellow crystalline product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals.
-
Dry the purified product in a vacuum desiccator.
Protocol 2: Synthesis of a Metal Complex of 2,5-Bis(((E)-2-hydroxybenzylideneamino)methyl)furan
This protocol outlines the general procedure for the synthesis of a metal (e.g., Cu(II)) complex of the synthesized bis-Schiff base.
Materials:
-
2,5-Bis(((E)-2-hydroxybenzylideneamino)methyl)furan (Ligand)
-
Copper(II) Acetate (B1210297) Monohydrate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 0.34 g (0.001 mol) of the Schiff base ligand in 20 mL of hot methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 0.20 g (0.001 mol) of Copper(II) acetate monohydrate in 15 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Data Presentation
The following tables summarize typical characterization and biological activity data for bis-Schiff bases derived from diamines and salicylaldehyde, which are analogous to the compounds synthesized from this compound.
Table 1: Physicochemical and Spectroscopic Characterization Data
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹, ν(C=N)) | ¹H NMR (δ, ppm, -CH=N-) |
| Ligand 1 | C₂₀H₁₈N₂O₃ | ~85 | 178-180 | ~1630 | ~8.6 |
| Cu(II) Complex | C₂₀H₁₆N₂O₃Cu | ~75 | >300 | ~1615 | - |
Ligand 1 refers to 2,5-Bis(((E)-2-hydroxybenzylideneamino)methyl)furan. Data is estimated based on similar reported bis-Schiff bases.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |
| Ligand 2 | 100-200 | 100-200 | >200 | [6] |
| Cu(II) Complex 2 | 50 | 50-100 | 100 | [6] |
| Ciprofloxacin | 6.25 | 6.25 | - | [6] |
| Fluconazole | - | - | 12.5 |
Ligand 2 and its Cu(II) complex are representative salicylaldehyde-derived bis-Schiff bases. Data is indicative of the expected activity.
Table 3: Anticancer Activity Data (IC₅₀ Values)
| Compound | HeLa (µM) | MCF-7 (µM) | Reference |
| Ligand 3 | >50 | >50 | [5] |
| Cu(II) Complex 3 | 15.8 | 12.5 | [5] |
| Cisplatin | 10.2 | 8.5 | [5] |
Ligand 3 and its Cu(II) complex are representative bis-Schiff bases with anticancer activity.
Visualizations
Caption: General workflow for the synthesis of bis-Schiff bases and their metal complexes.
Caption: Proposed mechanisms of action for Schiff base complexes in antimicrobial and anticancer applications.
References
- 1. jocpr.com [jocpr.com]
- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. recentscientific.com [recentscientific.com]
- 5. dujps.com [dujps.com]
- 6. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Polymerization of 2,5-Bis(aminomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polymers are at the forefront of sustainable materials science, offering a renewable alternative to petroleum-based plastics.[1] Derived from biomass, furanic monomers like 2,5-Bis(aminomethyl)furan (BAMF) are key building blocks for high-performance polyamides. Enzymatic polymerization of these monomers presents a green and efficient synthetic route, operating under mild conditions and minimizing the use of toxic catalysts.[2] This document provides detailed application notes and protocols for the enzymatic synthesis of polyamides involving this compound, with a focus on the use of lipases as biocatalysts.
This compound is a furan-based diamine with an aromatic heterocyclic structure that is instrumental in the synthesis of polyamides and pharmaceuticals.[3] The enzymatic synthesis of polyamides from BAMF and dicarboxylic acids or their esters offers a sustainable pathway to novel biomaterials with potential applications in drug delivery, medical devices, and specialty textiles. The resulting furan-based polyamides can exhibit high thermal stability, good mechanical performance, and unique gas barrier properties.[2]
Key Applications
-
Drug Delivery: Furan-based polyamides can be designed to be biodegradable and biocompatible, making them suitable for creating matrices for controlled drug release.
-
Biomedical Devices: The mechanical strength and biocompatibility of these polymers are advantageous for fabricating medical implants and surgical materials.
-
Sustainable Plastics: As a bio-based alternative to conventional plastics, these materials contribute to the development of a circular economy.[2]
-
High-Performance Fibers: The properties of furan-based polyamides make them suitable for producing strong and durable fibers for technical textiles.
Data Presentation
Table 1: Properties of Enzymatically Synthesized Furan-Based Polyamides
| Polymer | Monomers | Enzyme | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Reference |
| Poly(octamethylene furanamide) (PA8F) | DMFDCA + 1,8-octanediamine | Novozym 435 | up to 54,000 | - | - | [4][5] |
| Furan-based Polyamide (C4 diamine) | DMFDCA + 1,4-butanediamine | Novozym 435 | 15,800 | - | - | [6] |
| Furan-based Polyamide (C6 diamine) | DMFDCA + 1,6-hexanediamine | Novozym 435 | 25,000 | - | - | [6] |
| Furan-based Polyamide (C8 diamine) | DMFDCA + 1,8-octanediamine | Novozym 435 | 48,300 | - | - | [6] |
| Furan-based Polyamide (C10 diamine) | DMFDCA + 1,10-decanediamine | Novozym 435 | 35,000 | - | - | [6] |
| Furan-based Polyamide (C12 diamine) | DMFDCA + 1,12-dodecanediamine | Novozym 435 | 28,000 | - | - | [6] |
DMFDCA: Dimethyl 2,5-furandicarboxylate
Experimental Protocols
Protocol 1: Synthesis of this compound (BAMF)
This protocol describes a chemical synthesis route for the monomer this compound from 2,5-furandicarboxylic acid (FDCA), as enzymatic synthesis of the monomer is less common.[3][7]
Materials:
-
2,5-furandicarboxylic acid (FDCA)
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) (NH₃)
-
Raney Cobalt (Raney Co)
-
Anhydrous solvents (e.g., THF, Dioxane)
-
Hydrogen gas (H₂)
Procedure:
-
Carboxy-cyanation of FDCA:
-
Hydrogenation of DCF to BAMF:
-
In a high-pressure reactor, dissolve DCF in an anhydrous solvent.
-
Add Raney Co as the catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to the desired temperature and maintain it for several hours.
-
After the reaction is complete, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain crude BAMF.
-
Purify the BAMF by distillation or chromatography. A yield of up to 94.5% can be achieved.[3]
-
Protocol 2: Enzymatic Polycondensation of this compound with a Dicarboxylic Acid Ester
This protocol is a representative procedure for the synthesis of furan-based polyamides using Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), as the biocatalyst. The protocol is adapted from established methods for the enzymatic polymerization of furan-based monomers.[5][6]
Materials:
-
This compound (BAMF)
-
A dicarboxylic acid diethyl ester (e.g., diethyl adipate, diethyl sebacate)
-
Novozym 435 (pre-dried)
-
Anhydrous toluene (B28343)
-
Molecular sieves (pre-activated)
-
Formic acid
-
1,4-Dioxane
Procedure:
-
Reaction Setup:
-
In a flame-dried reaction flask, add equimolar amounts of this compound and the dicarboxylic acid diethyl ester.
-
Add anhydrous toluene to dissolve the monomers.
-
Add pre-dried Novozym 435 (typically 10-20 wt% of the total monomer weight).
-
Add pre-activated molecular sieves (typically 100-200 wt% of the total monomer weight) to remove the ethanol (B145695) byproduct.
-
-
Polymerization:
-
Place the flask in an oil bath preheated to 90 °C.
-
Stir the reaction mixture under a nitrogen atmosphere.
-
Allow the polymerization to proceed for 24-72 hours.
-
-
Product Isolation and Purification:
-
After the reaction, cool the flask to room temperature.
-
Add formic acid to dissolve the product and stop the reaction.
-
Filter to remove the enzyme and molecular sieves. Wash the filter cake with additional formic acid.
-
Combine the filtrates and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into an excess of a non-solvent like 1,4-dioxane.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the final polymer product under vacuum.
-
Visualizations
Caption: Workflow for the enzymatic polymerization of this compound.
Caption: Synthesis pathway of this compound from FDCA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
Application Notes and Protocols for Sustainable Polymers from 2,5-Bis(aminomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imperative for sustainable chemical practices has driven significant research into bio-based monomers for polymer synthesis. Among these, 2,5-Bis(aminomethyl)furan (BAMF) has emerged as a key platform chemical derived from renewable biomass resources. Its rigid furan (B31954) ring and reactive amine functionalities make it an excellent building block for high-performance polymers such as polyamides and polyurethanes, offering a sustainable alternative to their petroleum-based counterparts. Furan-based polymers exhibit desirable properties including high thermal stability and good mechanical strength, making them suitable for a wide range of applications. This document provides detailed application notes and experimental protocols for the synthesis of sustainable polymers from BAMF.
Synthesis of this compound (BAMF)
The synthesis of BAMF can be achieved through various routes, primarily from 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA).
Protocol 1: Reductive Amination of 2,5-Diformylfuran (DFF)
This protocol outlines the direct reductive amination of DFF to yield BAMF.
Materials:
-
2,5-Diformylfuran (DFF)
-
Ammonia (B1221849) (liquid or in solution)
-
Nickel-Raney catalyst (acid-treated for higher yield)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen gas
-
Reaction vessel (autoclave)
Procedure:
-
In a high-pressure autoclave, add 2,5-diformylfuran (300 mg) and the acid-treated Nickel-Raney catalyst (30 mg).
-
Add a solvent mixture of THF and water (90:10 v/v, 30 ml).
-
Introduce liquid ammonia (2 ml) into the reactor.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 120 °C and maintain for 6 hours with constant stirring.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product can be purified by distillation or chromatography to obtain pure this compound. A reported yield of 42.6% can be achieved under these conditions.
Protocol 2: Synthesis from 2,5-Furandicarboxylic Acid (FDCA)
This multi-step protocol involves the conversion of FDCA to an intermediate, 2,5-dicyanofuran (DCF), followed by hydrogenation to BAMF.
Step 1: Synthesis of 2,5-Dicyanofuran (DCF) from FDCA
-
Acyl Chloride Formation: React 2,5-furandicarboxylic acid with thionyl chloride (SOCl₂) to form 2,5-furandicarbonyl dichloride. This reaction typically proceeds with high yield (>99%).
-
Amidation: The resulting diacyl chloride is then reacted with ammonia to produce 2,5-furandicarboxamide (FDAM), also with a yield exceeding 99%.
-
Dehydration: The intermediate FDAM is dehydrated using a dehydrating agent like SOCl₂ to yield 2,5-dicyanofuran (DCF).
Step 2: Hydrogenation of 2,5-Dicyanofuran (DCF) to BAMF
-
The hydrogenation of DCF is carried out using a Raney Cobalt (Raney Co) catalyst.
-
This catalytic hydrogenation achieves a high yield of this compound, reported to be 94.5%.
Synthesis of Sustainable Polymers from BAMF
BAMF is a versatile monomer for producing various polymers, most notably polyamides and polyurethanes.
Application Note 1: Synthesis of Furan-Based Polyamides
Furan-based polyamides can be synthesized via interfacial or solution polymerization of BAMF with various diacid chlorides. These polymers are often amorphous and exhibit high thermal stability.
Materials:
-
This compound (BAMF)
-
Adipoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Chloroform
-
Water
-
Methanol (B129727) (for precipitation)
Procedure:
-
Prepare an aqueous solution by dissolving BAMF, NaOH, and TBAB in water in a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet. Stir at room temperature under a nitrogen atmosphere until all components are fully dissolved.
-
Prepare an organic solution by dissolving adipoyl chloride in chloroform.
-
Add the organic solution in aliquots to the vigorously stirring aqueous solution. A polymer film will form at the interface.
-
Continue stirring for a designated period (e.g., 30 minutes to 2 hours) to ensure complete reaction.
-
Isolate the polymer by filtration and wash thoroughly with water and then with a non-solvent like methanol to remove unreacted monomers and salts.
-
Dry the resulting polyamide under vacuum at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Quantitative Data for Furan-Based Polyamides
The properties of furan-based polyamides can be tailored by the choice of the diacid comonomer.
| Polymer Name | Synthesis Method | M ( g/mol ) | T (°C) | T (°C, 5% weight loss) | Reference |
| PA4F (from 1,4-butanediamine) | Interfacial Polymerization | - | 142 | - | |
| PA5F (from 1,5-pentanediamine) | Melt Polycondensation | 65,500 | 138 | 408 | |
| PA6F (from 1,6-hexanediamine) | Interfacial Polymerization | - | - | - | |
| PA8F (from 1,8-octanediamine) | Melt Polycondensation | 62,000 | - | - | |
| PA12F (from 1,12-dodecanediamine) | Melt Polycondensation | 34,000 | 89 | 357 | |
| Furan-Aramid (from p-phenylenediamine) | Interfacial Polymerization | ~24,000 | > T | ~400 |
Note: M is the weight-average molecular weight, T is the glass transition temperature, and T is the decomposition temperature. Some data points were not available in the cited literature.
Application Note 2: Synthesis of Furan-Based Polyurethanes
BAMF can react with diisocyanates to form polyurethanes. The presence of the furan ring is expected to enhance the thermal and mechanical properties of the resulting polyurethane.
Materials:
-
This compound (BAMF)
-
Methylene diphenyl diisocyanate (MDI)
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable polar aprotic solvent
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.
-
In a separate flask, dissolve an equimolar amount of MDI in anhydrous DMAc.
-
Slowly add the MDI solution to the stirred BAMF solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-70 °C) for several hours (e.g., 4-24 hours) to ensure complete polymerization. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polyurethane by pouring the viscous polymer solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Quantitative Data for Furan-Based Polyurethanes
Detailed quantitative data for polyurethanes derived specifically from BAMF is limited in the readily available literature. However, based on the properties of other furan-based polymers, it is anticipated that these polyurethanes will exhibit high glass transition temperatures and good thermal stability. Researchers are encouraged to perform standard characterization techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (T), and Thermogravimetric Analysis (TGA) for thermal stability (T).
Characterization of Furan-Based Polymers
Standard analytical techniques should be employed to characterize the synthesized polymers:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or urethane (B1682113) linkages and the incorporation of the furan ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm monomer incorporation.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M), weight-average molecular weight (M), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T) and melting temperature (T) if applicable.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (T) of the polymers.
Conclusion
This compound is a valuable, bio-based monomer for the development of sustainable, high-performance polymers. The protocols provided herein offer a starting point for researchers to synthesize and explore the properties of furan-based polyamides and polyurethanes. The versatility of BAMF allows for the creation of a wide array of polymers with tunable properties, paving the way for more sustainable materials in various scientific and industrial applications.
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 2,5-Diformylfuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving yields in the reductive amination of 2,5-diformylfuran (DFF). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of DFF, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is the yield of my desired product, 2,5-bis(aminomethyl)furan (BAMF), consistently low?
Answer: Low yields in the reductive amination of DFF can be attributed to several factors. A primary challenge is the high reactivity of DFF, which can lead to the formation of oligomeric by-products through reactions with the newly formed BAMF.[1] To mitigate this, a two-step approach, where DFF is first converted to an intermediate like 2,5-diformylfuran dioxime before reduction, can be more effective, potentially yielding over 80% of BAMF.[1] Another strategy involves the direct reductive amination of DFF with ammonia (B1221849), which has been demonstrated with Nickel-Raney catalysts.[2][3] However, optimizing reaction parameters such as solvent, temperature, and hydrogen pressure is crucial for maximizing yield.[2][3]
Question: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Answer: A common side reaction is the formation of polyimine polymers due to the reaction between the aldehyde groups of DFF and the amine groups of the product, BAMF.[4] This is particularly prevalent in one-pot direct amination reactions. To suppress the formation of these polymeric materials, one approach is to convert DFF into an oligomer containing an imine furan (B31954) trimer as the main component before the final reductive amination step.[4] Additionally, the choice of catalyst and reaction conditions plays a critical role. For instance, using an acid-treated Nickel-Raney catalyst in a THF-water mixed medium has been shown to improve the yield of BAMF and likely reduce side reactions.[2][3]
Question: My reaction seems to be incomplete, with starting material remaining. What can I do to drive the reaction to completion?
Answer: Incomplete conversion can be due to several factors including catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions. For catalytic hydrogenations, ensuring the catalyst is active is paramount. For example, acid-treated Nickel-Raney catalysts have shown higher activity, which is attributed to a higher composition of Ni(0) species and a larger surface area.[2][3] Reaction parameters such as temperature and hydrogen pressure also significantly influence the reaction rate and completion. For instance, increasing the hydrogen pressure from 5 to 10 bar has been shown to promote the formation of BAMF, although further increases may not have a significant effect.[2] Monitoring the reaction progress over time is also recommended to determine the optimal reaction duration.
Question: How do I choose the right reducing agent for this reaction?
Answer: The choice of reducing agent is critical for a successful reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (e.g., H₂/Pd, H₂/Raney Ni).[5][6] For the direct reductive amination of DFF, catalytic hydrogenation over Nickel-Raney catalysts has been studied.[2][3] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for various aldehydes and ketones.[7] The selection should be based on the specific substrate, desired selectivity, and reaction conditions. For instance, NaBH₃CN is effective at selectively reducing imines in the presence of aldehydes.[6]
Frequently Asked Questions (FAQs)
What is the general mechanism of reductive amination?
Reductive amination involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound (in this case, DFF) with an amine, followed by the reduction of this intermediate to the corresponding amine (BAMF).[5] This process can be carried out in a stepwise manner or as a one-pot reaction where the imine is reduced in situ.[5]
What are the advantages of a two-step reductive amination process for DFF?
A two-step process, such as converting DFF to a dioxime intermediate before hydrogenation, can lead to higher yields of BAMF.[1] This approach helps to avoid the formation of polymeric side products that can occur when the highly reactive DFF is directly reacted with ammonia in a one-pot synthesis.[1]
Can I use other catalysts besides Nickel-Raney for this reaction?
While Nickel-Raney catalysts have been shown to be effective, other hydrogenation catalysts such as those based on palladium, platinum, or ruthenium could also be explored.[5] The choice of catalyst can influence the reaction's selectivity and efficiency. For example, a bifunctional Cu₄Ni₁Al₄Oₓ catalyst has been used for the one-pot transformation of 5-(hydroxymethyl)furfural (HMF) to BAMF, achieving a high yield.[8]
How does the solvent system affect the reaction yield?
The solvent can significantly impact the reaction. For the direct reductive amination of DFF over a Nickel-Raney catalyst, a THF-water mixed medium was found to be optimal.[2][3] The presence of water can influence the catalyst's activity and the reaction pathway.
Quantitative Data Summary
The following table summarizes the yield of this compound (BAMF) under different experimental conditions.
| Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | BAMF Yield (%) | Reference |
| Acid-Treated Ni-Raney | Liquid Ammonia | H₂ | THF-Water (90:10) | 120 | 10 | 6 | 42.6 | [2][3] |
| Rh/HZSM-5 | NH₂OH (intermediate step) | H₂ | Not specified | Not specified | Not specified | Not specified | 80.3 | [1] |
| Raney Ni | NH₃ | H₂ | Not specified | 160 | Not specified | 12 | 60.7 | [9] |
| Cu₄Ni₁Al₄Oₓ | NH₃ | H₂ | 1,4-Dioxane | 90 then 210 | 45 | 6 then 18 | 85.9 | [8] |
Experimental Protocols
Representative Protocol for Direct Reductive Amination of DFF using a Nickel-Raney Catalyst
This protocol is based on the methodology described for the direct reductive amination of 2,5-diformylfuran.[2][3]
-
Catalyst Preparation (Acid Treatment):
-
Suspend the commercial Nickel-Raney catalyst in distilled water.
-
Acidify the suspension to pH 5 using a dilute acetic acid solution.
-
Stir the mixture for 30 minutes.
-
Wash the catalyst with distilled water until the washings are neutral.
-
Dry the catalyst under a nitrogen flow at 100°C.
-
Store the activated catalyst in the desired reaction medium.
-
-
Reductive Amination Reaction:
-
In a suitable autoclave reactor, add 300 mg of 2,5-diformylfuran (DFF), 30 mg of the acid-treated Ni-Raney catalyst, and 30 ml of a THF-water (90:10 v/v) solvent mixture.
-
Add 2 ml of liquid ammonia to the reactor.
-
Seal the reactor and pressurize with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 120°C and maintain for 6 hours with stirring.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate by a suitable analytical method (e.g., GC or HPLC) to determine the conversion of DFF and the yield of this compound (BAMF).
-
Visualizations
Caption: General experimental workflow for the reductive amination of DFF.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. JRM | Free Full-Text | The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards this compound: Progress, Challenges and Prospects [techscience.com]
- 2. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,5-Bis(aminomethyl)furan
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 2,5-Bis(aminomethyl)furan (AMF).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude AMF can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 2,5-diformylfuran (DFF) or 5-hydroxymethylfurfural (B1680220) (HMF).
-
Side-Reaction Products: Including secondary amines and 2,5-bis(hydroxymethyl)furan (BHMF).
-
Polymeric Materials: Furan compounds can be susceptible to polymerization, leading to the formation of colored, resinous substances.[1]
-
Catalyst Residues: Trace amounts of hydrogenation catalysts like Nickel, Palladium, or Ruthenium may be present.
Q2: What is a recommended first step for purifying crude AMF?
A2: An initial acid-base extraction is a highly effective first step to separate the basic AMF from neutral impurities like HMF and BHMF, as well as any acidic byproducts. This procedure takes advantage of the amine functional groups of AMF, which can be protonated to form a water-soluble salt.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of AMF can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis with an internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups and the absence of impurities with distinct IR absorptions.
Q4: My purified AMF is colored. What could be the cause and how can I fix it?
A4: A colored sample, typically yellow or brown, often indicates the presence of polymeric impurities or degradation products. Furan derivatives can be sensitive to air and light. To decolorize your sample, you can try recrystallization with the aid of activated carbon or column chromatography. It is also crucial to store purified AMF under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause | Solution |
| Bumping or Unstable Boiling | Uneven heating or insufficient vacuum. | Ensure the distillation flask is properly heated in a heating mantle with gentle stirring. Check the vacuum pump and all connections for leaks to ensure a stable, low pressure. |
| Product Darkens During Distillation | Thermal degradation of the AMF. | Lower the distillation temperature by using a higher vacuum. Ensure the distillation is performed as quickly as possible. |
| Low Recovery of AMF | Incomplete distillation or loss of product in the distillation apparatus. | Ensure the distillation is carried to completion. Rinse the distillation glassware with a suitable solvent to recover any residual product. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| AMF Does Not Dissolve | The chosen solvent is not suitable, or not enough solvent is used. | Select a more appropriate solvent or solvent system. Increase the amount of solvent gradually until the AMF dissolves at the solvent's boiling point. |
| AMF "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding with a small crystal of pure AMF can also induce crystallization. |
| Poor Crystal Formation | Impurities are inhibiting crystal growth. | Perform a preliminary purification step, such as an acid-base extraction or passing a solution of the crude product through a short plug of silica (B1680970) gel, before recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Streaking of AMF on the Column | Interaction of the basic amine groups with the acidic silica gel. | Use a deactivated stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine (B128534) or ammonia) to the eluent. |
| Poor Separation of AMF from Impurities | The eluent system is not optimized. | Adjust the polarity of the eluent. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, often provides better separation. |
| Low Recovery of AMF from the Column | Irreversible adsorption of the product onto the stationary phase. | This is more likely with highly acidic silica gel. Use a less acidic stationary phase or a modified eluent as mentioned above. Ensure the column is not overloaded with crude material. |
Quantitative Data Summary
The following table provides a general comparison of the purity levels that can be expected from different purification techniques for this compound. The actual purity will depend on the initial quality of the crude material and the optimization of the purification protocol.
| Purification Technique | Typical Purity Achieved | Notes |
| Acid-Base Extraction | 85-95% | Effective for removing neutral and acidic impurities. Often used as a preliminary purification step. |
| Vacuum Distillation | 95-98% | Good for removing non-volatile impurities and for large-scale purification. The boiling point of AMF is approximately 76 °C at 0.5 Torr. |
| Recrystallization | >98% | Excellent for achieving high purity, especially when removing minor, less soluble impurities. |
| Column Chromatography | >99% | Highly effective for separating closely related impurities and achieving very high purity. |
Experimental Protocols
Acid-Base Extraction
Objective: To separate basic AMF from neutral and acidic impurities.
Procedure:
-
Dissolve the crude AMF in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated AMF will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The AMF will deprotonate and precipitate or form an oily layer.
-
Extract the aqueous solution with several portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified AMF.
Vacuum Distillation
Objective: To purify AMF by separating it from non-volatile impurities.
Procedure:
-
Place the crude AMF in a round-bottom flask equipped with a magnetic stirrer and a distillation head.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Gradually apply vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., ~76 °C at 0.5 Torr).
-
Discontinue the distillation once the product has been collected, and allow the apparatus to cool before releasing the vacuum.
Recrystallization
Objective: To obtain high-purity crystalline AMF.
Procedure:
-
In a flask, add a minimal amount of a hot solvent (e.g., a mixture of toluene (B28343) and heptane, or isopropanol) to the crude AMF to dissolve it completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Objective: To achieve very high purity AMF by separating it from closely related impurities.
Procedure:
-
Prepare a chromatography column with a suitable stationary phase (e.g., silica gel or alumina).
-
Dissolve the crude AMF in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the column.
-
Elute the column with an appropriate solvent system. A common eluent is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 95:4.5:0.5 DCM:MeOH:Et₃N) to prevent streaking. A gradient elution, starting with a lower polarity and gradually increasing it, can be effective.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure AMF and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
Technical Support Center: Scaling Up 2,5-Bis(aminomethyl)furan (BAMF) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the production of 2,5-Bis(aminomethyl)furan (BAMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound (BAMF)?
A1: The primary challenges in scaling up BAMF production include:
-
Polymerization and By-product Formation: The high reactivity of the furan (B31954) ring, aldehyde, and amine groups can lead to the formation of polymeric materials, such as polyimines, and other unwanted by-products, which significantly reduces the yield of BAMF.[1][2][3][4][5]
-
Catalyst Selection and Deactivation: Identifying a robust and highly selective catalyst is crucial. While various catalysts based on noble metals (e.g., Ru, Rh) and non-noble metals (e.g., Ni, Cu) have been explored, issues like catalyst deactivation, stability, and reusability are significant hurdles for industrial-scale production.[2][3][5][6][7][8]
-
Optimization of Reaction Conditions: Finding the optimal balance of temperature, pressure, solvent, and reactant concentrations is critical to maximize the yield and selectivity towards BAMF while minimizing side reactions.[5][8]
-
Complexity of Synthesis Routes: Many high-yield laboratory methods involve multiple steps, which can be complex and economically challenging to implement on a larger scale.[4][5][9][10] While one-pot syntheses are highly desirable, they present their own set of challenges in controlling the reaction pathways.[6][7][11][12]
-
Purity and Stability of Starting Materials: The purity and stability of the starting material, often 5-hydroxymethylfurfural (B1680220) (HMF), can be a significant issue, impacting the overall efficiency and reproducibility of the process at scale.[13][14]
Q2: What are the common starting materials for BAMF synthesis?
A2: The most common starting materials for BAMF synthesis are furan-based platform chemicals derived from biomass:
-
5-Hydroxymethylfurfural (HMF): A versatile and widely studied precursor for a variety of furan derivatives, including BAMF.[13][15][16]
-
2,5-Diformylfuran (DFF): Another key intermediate that can be produced from HMF and directly converted to BAMF through reductive amination.[4][8]
-
5-Chloromethylfurfural (CMF): An alternative starting material that can be used to synthesize BAMF.[1][3]
-
2,5-Furandicarboxylic acid (FDCA): A more recent approach involves the conversion of FDCA to BAMF.[10]
Q3: How can polymerization be minimized during BAMF synthesis?
A3: Minimizing polymerization is a critical aspect of successful BAMF synthesis. Strategies include:
-
Reaction Pathway Control: Employing multi-step reaction pathways, such as the conversion of HMF to DFF followed by reductive amination, can help to avoid the simultaneous presence of highly reactive aldehyde and amine groups.[4][9]
-
Intermediate Stabilization: In some methods, intermediates are converted to more stable forms before the final amination step. For example, forming oligomers from DFF before the final reduction can improve selectivity.[4]
-
Catalyst Design: Utilizing catalysts that favor the desired reaction pathway and suppress polymerization is essential. For instance, a Ni-Co@SiO2 catalyst has been shown to suppress polymerization during the synthesis of BAMF from CMF.[1][3]
-
Process Optimization: Careful control of reaction conditions such as temperature, pressure, and reactant concentrations can help to limit the formation of polymers.
Troubleshooting Guides
Issue 1: Low Yield of BAMF
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (HMF or DFF) | Inefficient catalyst or suboptimal reaction conditions. | - Catalyst Activity: Ensure the catalyst is active and has not been poisoned. Consider catalyst regeneration or using a fresh batch. An acid-treated Nickel-Raney catalyst has shown high activity for DFF reductive amination.[8]- Reaction Parameters: Optimize temperature, pressure, and reaction time. For example, in the direct reductive amination of DFF, increasing the temperature to 120°C showed a positive effect on BAMF yield.[8]- Solvent System: The choice of solvent can significantly impact the reaction. A THF-water mixture has been found to be an effective reaction medium for certain catalysts.[8] |
| High formation of by-products and polymers | Undesired side reactions due to the high reactivity of intermediates. | - Control of Intermediates: Consider a two-step process where DFF is first converted to an oligomeric intermediate before the final reductive amination. This can help control the formation of polyimine polymers.[4]- Catalyst Selectivity: Use a catalyst known for high selectivity towards primary amines. For example, a bifunctional CuNiAlOx catalyst has demonstrated high selectivity in the conversion of HMF to BAMF.[5][6][7]- Amine Source and Concentration: The type and concentration of the amine source (e.g., ammonia) can influence the reaction pathway. |
| Degradation of BAMF product | Instability of BAMF under the reaction or work-up conditions. | - Reaction Time: Avoid excessively long reaction times, as this can lead to product degradation. Monitor the reaction progress and stop it once the maximum yield is achieved.[8]- Purification Method: Use appropriate purification techniques to isolate BAMF from the reaction mixture. This compound is noted to be a highly reactive substrate that can generate by-products.[12] |
Issue 2: Catalyst Deactivation
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing yield over repeated catalyst use | Leaching of active metals, coking, or poisoning of the catalyst surface. | - Catalyst Support: The choice of support material can affect catalyst stability. Ensure the support is stable under the reaction conditions.- Regeneration: Investigate catalyst regeneration procedures. For solid catalysts, recovery through simple filtration and subsequent treatment might be possible.[4]- Reaction Conditions: Harsher reaction conditions (high temperature and pressure) can accelerate catalyst deactivation. Explore milder conditions if possible. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for BAMF Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Yield of BAMF (%) | Reference |
| 5-HMF | Cu4Ni1Al4Ox | 1,4-dioxane (B91453) | 90 then 210 | 4.5 MPa H2 | 85.9 | [5][6][7] |
| 5-HMF | RANEY®-Ni | Not specified | Not specified | Not specified | 60.7 | [5] |
| 2,5-DFF | Acid Treated Ni-Raney | THF-water (90:10) | 120 | 10 bar H2 | ~42.6 | [5][8] |
| 2,5-DFF Dioxime | Rh/HZSM-5 | Not specified | Not specified | Not specified | 94.1 | [5] |
| 5-CMF | Ni-Co@SiO2 | Not specified | Mild conditions | Not specified | 91.6 | [1][3] |
| 2,5-dicyanofuran | Raney Co | Not specified | Not specified | Not specified | 94.5 | [10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of BAMF from HMF using a Bifunctional Catalyst
This protocol is based on the work by Yuan et al.[5][6][7]
Materials:
-
5-(hydroxymethyl)furfural (HMF)
-
Cu4Ni1Al4Ox catalyst
-
1,4-dioxane (solvent)
-
Ammonia (B1221849) (NH3)
-
Hydrogen (H2)
-
Sodium Carbonate (Na2CO3)
-
Biphenyl (B1667301) (internal standard for GC-FID)
Procedure:
-
In a pressure-resistant autoclave, charge HMF (10 g, 79.4 mmol), Cu4Ni1Al4Ox catalyst (2.0 g), Na2CO3 (0.915 g, 8.6 mmol), and 1,4-dioxane (50 mL).
-
Add ammonia (23 g, 1352.9 mmol) to the autoclave.
-
Pressurize the autoclave with hydrogen to 4.5 MPa.
-
Heat the reaction mixture to 90°C and maintain for 6 hours.
-
Increase the temperature to 210°C and maintain for an additional 18 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture using GC-FID with biphenyl as the internal standard to determine the yield of BAMF.
Visualizations
Caption: Common synthesis pathways to this compound (BAMF).
Caption: Troubleshooting workflow for low BAMF yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. fur4sustain.eu [fur4sustain.eu]
- 15. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,5-Bis(aminomethyl)furan (BAMF) Synthesis
Welcome to the technical support center for the synthesis of 2,5-Bis(aminomethyl)furan (BAMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis of BAMF.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for BAMF synthesis?
A1: The most prevalent biomass-derived platform molecules used as precursors for BAMF synthesis are 5-hydroxymethylfurfural (B1680220) (HMF), 2,5-diformylfuran (DFF), and 2,5-bis(hydroxymethyl)furan (BHMF).[1][2] More recently, 5-chloromethylfurfural (B124360) (CMF) has also been explored as a stable and reactive alternative.[3]
Q2: What is the primary challenge in synthesizing BAMF, especially from DFF or HMF?
A2: The primary challenge is the high reactivity of the intermediate aldehyde groups with the final BAMF product.[2] The nucleophilic amine groups of newly formed BAMF can attack the electrophilic aldehyde groups of unreacted DFF or HMF, leading to the formation of imines. These imines can further react, causing irreversible condensation and polymerization, which significantly lowers the yield of the desired primary diamine.[1][4][5]
Q3: What is the most effective strategy to prevent polymerization and increase BAMF yield?
A3: A two-step, or stepwise, reductive amination strategy is highly effective.[2] This involves converting the highly reactive aldehyde groups of the precursor (like DFF) into a more stable intermediate, such as a dioxime. This intermediate does not react with the final amine product. It is isolated or generated in-situ and then hydrogenated in a separate step to yield BAMF with high selectivity.[1][6] For instance, converting DFF to 2,5-diformylfuran dioxime followed by hydrogenation can achieve yields as high as 94.1%.[1][6]
Q4: Can BAMF be synthesized in a one-pot reaction from HMF?
A4: Yes, one-pot synthesis from HMF is possible but requires careful control of reaction conditions and a highly selective catalyst system. A two-stage temperature process with a bifunctional catalyst (e.g., CuNiAlOx) has been shown to be effective.[7][8] The process typically involves an initial, lower-temperature stage for the reductive amination of the aldehyde group, followed by a higher-temperature stage for the amination of the hydroxyl group via a "hydrogen-borrowing" strategy.[9][10]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Explanation |
| Low Yield of BAMF with Significant Polymer/Oligomer Formation | Reaction of BAMF product with unreacted aldehyde precursor (e.g., DFF).[1][2] | Adopt a two-step procedure: Convert the aldehyde (DFF) to a less reactive intermediate like 2,5-diformylfuran dioxime using hydroxylamine (B1172632).[2][6] Then, hydrogenate the isolated dioxime to BAMF. This decouples the amine formation from the presence of reactive aldehydes. |
| Formation of Secondary and Tertiary Amines | The primary amine (BAMF) is reacting with intermediates or other BAMF molecules. | Increase the concentration of the aminating agent (ammonia): Using a large excess of ammonia (B1221849) shifts the reaction equilibrium towards the formation of the primary amine and minimizes the chance of the product amine acting as a nucleophile.[10] |
| Incomplete conversion of HMF to BAMF (Stalls at HMFA) | The reaction conditions (temperature, catalyst) are insufficient for the amination of the hydroxymethyl group. The C-OH bond is less reactive than the C=O group. | Implement a two-stage temperature profile: Use a lower temperature (e.g., 90-120°C) for the initial amination of the aldehyde, followed by an increase in temperature (e.g., 160-210°C) to drive the more demanding amination of the alcohol group.[9][10][11] |
| Low Selectivity; Formation of Hydrogenated Byproducts | The catalyst has overly strong hydrogenation activity, leading to the reduction of the furan (B31954) ring or other functional groups before amination is complete. | Optimize the catalyst: Select a catalyst with balanced amination and hydrogenation activity. For example, acid-treated Nickel-Raney catalysts or bimetallic catalysts like Ni-Co or Cu-Ni can offer better selectivity.[3][4][12] Modifying catalyst supports (e.g., using HZSM-5) can also control the reaction pathway.[1][6] |
| Difficulty in Product Isolation and Purification | The product mixture contains high-boiling point oligomers and polymers that are difficult to separate from BAMF. | Improve the reaction selectivity first: By minimizing side reactions using the strategies above, purification becomes simpler. For the final product, purification by distillation under reduced pressure is a viable method.[13] |
Data on Synthesis Strategies and Yields
The following tables summarize quantitative data from various published methods for synthesizing BAMF, highlighting the impact of different precursors, catalysts, and strategies on product yield.
Table 1: BAMF Synthesis from 2,5-Diformylfuran (DFF)
| Strategy | Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference(s) |
| Two-Step (via Dioxime) | Rh/HZSM-5 | 120 | 4 MPa H₂ | 12 | 94.1 | [1][6] |
| Two-Step (via Dioxime) | Raney-Ni | 50 | 50 bar H₂ | 12 | 76.0 | [4] |
| Direct Amination | Acid-Treated Raney-Ni | 120 | 50 bar H₂ | 6 | 42.6 | [4][5][8] |
Table 2: BAMF Synthesis from 5-Hydroxymethylfurfural (HMF)
| Strategy | Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference(s) |
| One-Pot, Two-Stage | Cu₄Ni₁Al₄Oₓ | 90 then 210 | 4.5 MPa H₂ | 6 then 18 | 85.9 | [7][8][9] |
| Direct Amination | Raney-Ni | 160 | 8 MPa H₂ | 12 | 60.7 | [3][9] |
| Stepwise Amination | Raney-Co then Raney-Ni | 120 then 160 | 8 MPa H₂ | 2 then 10 | 88.3 | [11] |
| Direct Amination | 10Ni/γ-Al₂O₃ | 160 | 8 MPa H₂ | 12 | 86.3 | [12] |
Table 3: Alternative Synthesis Route
| Precursor | Strategy | Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference(s) |
| 5-Chloromethylfurfural (CMF) | Gabriel Synthesis & Trans-imination | Ni-Co@SiO₂ | 140 | 4 MPa H₂ | 8 | 91.6 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of BAMF from DFF via Dioxime Intermediate
(Adapted from Xu et al., 2019)[1][6]
Step 1: Synthesis of 2,5-Diformylfuran Dioxime
-
Dissolve 2,5-diformylfuran (DFF) in ethanol (B145695) (50% aqueous solution).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution in a stoichiometric amount.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the reaction mixture to allow the dioxime product to precipitate.
-
Filter, wash the solid with cold water, and dry under vacuum to obtain 2,5-diformylfuran dioxime. A yield of approximately 94% can be expected.
Step 2: Hydrogenation of Dioxime to BAMF
-
Add the synthesized 2,5-diformylfuran dioxime and the Rh/HZSM-5 catalyst to a high-pressure autoclave reactor.
-
Add a suitable solvent, such as 1,4-dioxane (B91453).
-
Seal the reactor, purge with N₂, and then pressurize with H₂ to 4 MPa.
-
Heat the reactor to 120°C and maintain stirring for 12 hours.
-
After cooling and venting the reactor, filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate via rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure BAMF.
Protocol 2: One-Pot, Two-Stage Synthesis of BAMF from HMF
(Adapted from Yuan et al., 2019)[8][9]
-
Charge a high-pressure autoclave reactor with 5-hydroxymethylfurfural (HMF), the Cu₄Ni₁Al₄Oₓ catalyst, a base (e.g., Na₂CO₃), and 1,4-dioxane as the solvent.
-
Cool the reactor and introduce liquid ammonia (NH₃) in significant excess.
-
Seal the reactor, purge with N₂, and then pressurize with H₂ to 4.5 MPa.
-
Stage 1: Heat the reactor to 90°C and stir for 6 hours. This stage primarily converts the aldehyde group to an aminomethyl group.
-
Stage 2: Increase the temperature to 210°C and continue stirring for an additional 18 hours. This stage converts the hydroxymethyl group to a second aminomethyl group.
-
Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid product for yield and purity, typically by GC or HPLC. Isolate the product by solvent evaporation followed by vacuum distillation.
Visualized Pathways and Workflows
Caption: Fig. 1: Synthesis routes to BAMF showing desired pathways and side reactions.
Caption: Fig. 2: A logical workflow for troubleshooting low-yield BAMF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. JRM | Free Full-Text | The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards this compound: Progress, Challenges and Prospects [techscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination of 5‐Hydroxymethylfurfural to 2,5‐Bis(aminomethyl)furan over Alumina‐Supported Ni‐Based Catalytic S… [ouci.dntb.gov.ua]
- 13. US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Performance
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst performance in chemical synthesis. The following content is based on a generalized model reaction and should be adapted to your specific experimental conditions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during catalytic synthesis.
Low Product Yield
Q1: My reaction is showing a consistently low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low product yield can stem from several factors, ranging from catalyst activity to reaction conditions. A systematic approach is crucial for identifying the root cause.
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Consider potential deactivation pathways such as poisoning, coking, or structural changes.
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the catalytic conversion. A thorough screening of reaction parameters is recommended.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface, leading to lower reaction rates.
-
Reagent Purity: Impurities in the starting materials or solvent can act as catalyst poisons, inhibiting the reaction.
Troubleshooting Workflow for Low Yield:
how to avoid polymerization during BAMF synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of aromatic diamine monomers, referred to here as BAMF.
Frequently Asked Questions (FAQs)
Q1: What is BAMF and why is polymerization a concern during its synthesis?
A1: BAMF, in the context of this guide, refers to an aromatic diamine monomer, such as N,N'-bis(4-aminobenzoyl)-4,4'-methylenedianiline, which serves as a building block for high-performance polymers like polyamides and polyimides. Uncontrolled polymerization during the synthesis and purification of the monomer is a significant concern because it leads to the formation of undesirable oligomers and polymers. This reduces the yield and purity of the monomer, and can negatively impact the properties of the final polymer product.
Q2: What are the primary causes of premature polymerization during BAMF synthesis?
A2: The primary causes of unwanted polymerization during the synthesis of aromatic diamine monomers include:
-
High Temperatures: Elevated temperatures, especially during distillation or drying, can provide the activation energy needed for monomers to react with each other.
-
Presence of Oxidizing Agents: Exposure to air (oxygen) can lead to the formation of reactive radical species that initiate polymerization. Aromatic amines are particularly susceptible to oxidation, which can also lead to discoloration.[1][2]
-
Contaminants: Impurities in solvents or starting materials, such as residual catalysts or acidic/basic species, can catalyze polymerization reactions.
-
Light Exposure: UV light can also initiate free-radical polymerization in some monomer systems.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[3] They function by scavenging free radicals, which are the primary initiators of many polymerization chain reactions.[3] By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.[3]
Q4: What types of inhibitors are suitable for stabilizing aromatic amines like BAMF?
A4: For aromatic amines, which are prone to both polymerization and discoloration, several types of stabilizers can be effective. While specific inhibitors for a particular "BAMF" monomer may require experimental validation, general classes of effective stabilizers for aromatic amines include:[1]
-
Phenolic Compounds: Such as butylated hydroxytoluene (BHT).
-
Thiourea (B124793) and its derivatives: Ethylene (B1197577) thiourea has been shown to be an effective color stabilizer for aromatic amines.[1]
-
Organotin Compounds: Dibutyl tin oxide and dibutyl tin dilaurate have demonstrated excellent results as color stabilizers.[1]
-
Organic acids: Certain organic compounds containing carboxylic acid groups can also act as stabilizers.[4]
Troubleshooting Guide: Polymerization During BAMF Synthesis
This guide provides a structured approach to troubleshooting and preventing unwanted polymerization during the synthesis and purification of BAMF monomers.
Issue 1: Polymer formation observed during the reaction.
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | Monitor the reaction temperature closely and maintain it within the recommended range for the specific synthesis protocol. Local overheating can be minimized by ensuring efficient stirring and controlled addition of reagents.[5] |
| Incorrect Stoichiometry | Ensure precise measurement and stoichiometry of reactants. An excess of a particularly reactive monomer can sometimes favor side reactions, including polymerization. |
| Presence of Catalytic Impurities | Use high-purity starting materials and solvents. If a catalyst is used, ensure its concentration is optimized and that it is effectively removed or neutralized after the reaction. |
Issue 2: Product solidifies or becomes viscous during purification (e.g., distillation).
| Potential Cause | Recommended Action |
| High Purification Temperature | If using distillation for purification, employ vacuum distillation to lower the boiling point and reduce the thermal stress on the monomer. |
| Absence of a Polymerization Inhibitor | Add a suitable polymerization inhibitor (e.g., BHT, hydroquinone) to the crude monomer before initiating high-temperature purification steps. The choice and concentration of the inhibitor should be optimized for the specific monomer. |
| Extended Heating Time | Minimize the duration of any high-temperature steps. Prolonged exposure to heat increases the likelihood of polymerization. |
Issue 3: Monomer discolors and/or shows signs of polymerization during storage.
| Potential Cause | Recommended Action |
| Exposure to Air and Light | Store the purified monomer in a tightly sealed, amber-colored container to protect it from oxygen and light.[1] Purging the container with an inert gas like nitrogen or argon before sealing can further prevent oxidation. |
| Inadequate Stabilization | Add a small amount of a suitable stabilizer to the purified monomer before storage. For aromatic amines, compounds like ethylene thiourea or certain alkyl tin compounds can be effective in preventing discoloration and degradation.[1] |
| Elevated Storage Temperature | Store the monomer in a cool, dark, and dry place. Refrigeration may be appropriate for long-term storage, but ensure the monomer does not freeze if it has a high melting point. |
Experimental Protocols
Protocol 1: General Procedure for Monomer Purification by Recrystallization to Remove Oligomers
This protocol describes a general method for purifying a solid monomer and removing oligomeric impurities.
-
Solvent Selection: Choose a solvent system in which the monomer is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The oligomeric impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude monomer in the minimum amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature to remove residual solvent. The drying temperature should be well below the monomer's melting and decomposition points to avoid polymerization.
Protocol 2: Evaluation of Polymerization Inhibitor Effectiveness
This protocol provides a method to screen for effective polymerization inhibitors.
-
Sample Preparation: Dispense equal amounts of the purified monomer into several small, sealable glass vials.[3]
-
Inhibitor Addition: To each vial (except for a control), add a different potential inhibitor at a predetermined concentration (e.g., 100-1000 ppm).[3]
-
Thermal Stress: Seal the vials and place them in an oven or heating block at a constant elevated temperature (e.g., 60-80 °C).[3]
-
Monitoring: At regular intervals (e.g., 24, 48, 72 hours), remove a set of vials and allow them to cool.[3]
-
Analysis: Analyze the contents of each vial to quantify the extent of polymerization. This can be done using techniques such as:
-
Viscometry: An increase in viscosity indicates polymer formation.
-
Spectroscopy (e.g., NMR, IR): Changes in the spectra can indicate the disappearance of monomer and the appearance of polymer.
-
Chromatography (e.g., GPC/SEC): The appearance of high molecular weight species is a direct indication of polymerization.
-
Visualizations
Caption: A generalized workflow for BAMF synthesis, purification, and storage.
Caption: A troubleshooting flowchart for addressing unwanted polymerization.
References
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols - Google Patents [patents.google.com]
- 5. ineosopen.org [ineosopen.org]
troubleshooting low molecular weight in BAMF-based polyamides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyamides using 2,5-bis(aminomethyl)furan (BAMF). The focus is on diagnosing and resolving issues related to achieving low molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low molecular weight in my BAMF-based polyamide synthesis?
Low molecular weight in step-growth polymerizations is a common issue that typically points to a deviation from ideal reaction conditions. The primary causes are almost always related to one of the following factors:
-
Imperfect Stoichiometry : An unequal molar ratio of the reacting functional groups (amine groups from BAMF and acyl chloride groups from the diacid chloride) is the most frequent cause of low molecular weight.[1]
-
Monomer Impurities : The presence of monofunctional impurities in either the BAMF or diacid chloride monomer will act as chain terminators, capping the growing polymer chain and preventing further growth.[1]
-
Presence of Water : Water is a critical impurity, especially when using highly reactive diacid chlorides. Water will hydrolyze the acid chloride to a carboxylic acid, which is much less reactive under low-temperature conditions and, more importantly, disrupts the 1:1 stoichiometry.[2]
-
Suboptimal Reaction Conditions : Incorrect temperature, insufficient reaction time, or poor choice of solvent can prevent the polymerization from reaching the high conversion (>99%) needed for high molecular weight polymers.[1]
-
Side Reactions : Although BAMF is a stable diamine, side reactions can occur under non-ideal conditions (e.g., excessively high temperatures), leading to degradation or non-ideal linkages that inhibit polymer growth.[3][4]
Q2: How critical is the stoichiometry between BAMF and the diacid chloride?
Stoichiometry is the single most critical factor for achieving high molecular weight in this type of step-growth polymerization.[1][5] To generate long polymer chains, the functional groups from the diamine (-NH2) and the diacid chloride (-COCl) must be present in as close to a perfect 1:1 molar ratio as possible. Any imbalance provides an excess of one type of functional group at the chain ends, halting the polymerization process.[6]
The Carothers equation quantitatively describes this relationship. Even a small stoichiometric imbalance drastically limits the maximum achievable degree of polymerization (DP) and, therefore, the molecular weight.
Table 1: Effect of Stoichiometric Imbalance on Max. Degree of Polymerization (DP)
| Molar Ratio (Diamine:Diacid Chloride) | Stoichiometric Imbalance (r) | Maximum Average DP (Xn) |
|---|---|---|
| 1.000 | 1.000 | ∞ (Theoretical) |
| 1.010 | 0.990 | 199 |
| 1.020 | 0.980 | 99 |
| 1.050 | 0.952 | 41 |
| 1.100 | 0.909 | 21 |
Note: The stoichiometric imbalance 'r' is the ratio of the deficient monomer to the excess monomer. The average DP is calculated as Xn = (1+r) / (1-r).
Q3: My monomers seem pure and stoichiometry is correct, but the molecular weight is still low. What should I check next?
If you are confident in your monomer purity and stoichiometric calculations, the issue is likely due to insidious contaminants or environmental factors.
-
Strictly Anhydrous Conditions : The reaction between a diamine and a diacid chloride is highly sensitive to moisture.[2] Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere), solvents are anhydrous, and the reaction is run under a dry inert gas (Nitrogen or Argon).
-
HCl Scavenging : The polycondensation reaction releases one molecule of hydrochloric acid (HCl) for every amide bond formed.[7][8] This HCl can protonate the amine groups of the BAMF monomer, rendering them unreactive. An acid scavenger, such as pyridine (B92270) or another non-nucleophilic tertiary amine, should be added to the reaction mixture to neutralize the HCl as it is formed.[7]
-
Order of Addition : The method of adding reagents can be critical. A common successful strategy is to dissolve the BAMF diamine and the acid scavenger in the anhydrous solvent first, cool the solution (e.g., to 0°C), and then slowly add a solution of the diacid chloride dropwise with vigorous stirring. This maintains the diamine in slight excess throughout the addition, minimizing side reactions of the highly reactive diacid chloride.
Q4: What are the ideal reaction conditions for this polymerization?
For synthesizing aromatic polyamides from reactive diacid chlorides, low-temperature solution polymerization is the standard and most effective method.[9]
-
Solvent : Use a polar aprotic solvent that can dissolve the monomers and the resulting polymer. Common choices include N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc). Sometimes, salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are added to the solvent to keep the growing aromatic polyamide chains in solution.[9]
-
Temperature : The reaction is highly exothermic.[10] It should be run at low temperatures, typically between 0°C and room temperature, to control the reaction rate and prevent side reactions.
-
Atmosphere : The reaction must be conducted under a dry, inert atmosphere (N2 or Ar) to exclude moisture and oxygen.
-
Stirring : Efficient mechanical stirring is essential to ensure the reaction medium is homogeneous, especially as the viscosity increases with polymer formation.
Troubleshooting Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting low molecular weight and the chemical principles behind the importance of stoichiometry.
Caption: Troubleshooting workflow for diagnosing low molecular weight.
Caption: Effect of stoichiometry on polyamide chain growth.
Key Experimental Protocols
Protocol 1: General Low-Temperature Synthesis of BAMF-Polyamide
This protocol describes the synthesis of a polyamide from BAMF and a generic diacid chloride (e.g., terephthaloyl chloride, TPC).
1. Materials and Preparation:
-
Monomers : BAMF (recrystallized, dried under vacuum), Terephthaloyl Chloride (TPC) (sublimed or recrystallized, stored in a desiccator).
-
Solvent : Anhydrous N-Methyl-2-pyrrolidone (NMP), <50 ppm water.
-
Acid Scavenger : Anhydrous Pyridine.
-
Glassware : All glassware must be oven-dried at 150°C for at least 4 hours and assembled hot under a stream of dry nitrogen gas.
2. Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with purified BAMF (e.g., 10.00 mmol) and anhydrous NMP (to achieve ~10-15% solids concentration).
-
Add anhydrous pyridine (22.00 mmol, 2.2 equivalents) to the flask.
-
Cool the stirred solution to 0°C using an ice-water bath.
3. Polymerization:
-
In a separate flask, dissolve purified TPC (10.00 mmol) in anhydrous NMP.
-
Transfer the TPC solution to the dropping funnel.
-
Add the TPC solution dropwise to the vigorously stirred BAMF solution over 30-45 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The solution will become highly viscous.
4. Polymer Isolation and Purification:
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol (B129727) or water) in a blender to precipitate the polymer.
-
Filter the resulting fibrous polymer.
-
Wash the polymer extensively with methanol and then with hot water to remove NMP, pyridine hydrochloride, and unreacted monomers.
-
Collect the polymer by filtration and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Molecular Weight Determination by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard method for measuring the molecular weight distribution of a polymer.
1. Sample Preparation:
-
Accurately prepare a dilute solution of the dried polyamide (e.g., 1-2 mg/mL) in a suitable GPC eluent.
-
The eluent must be a good solvent for the polymer. For aromatic polyamides, this is often a polar aprotic solvent like DMF or DMAc containing a salt (e.g., 0.01 M LiBr) to prevent polymer aggregation.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Analysis:
-
System : A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for separating polymers in the expected molecular weight range.
-
Calibration : The system must be calibrated using a series of narrow-molecular-weight polymer standards (e.g., polystyrene or PMMA). A calibration curve of log(MW) vs. elution time is generated.
-
Analysis : Inject the filtered polymer solution onto the column. The elution profile is recorded by the detector.
-
Calculation : The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample are calculated by comparing its elution profile to the calibration curve using the GPC software.
References
- 1. fiveable.me [fiveable.me]
- 2. Molecular Weight of Polyamides | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer this compound from 2,5-Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Thermal Instability of Furanic Compounds in Polymerization
Welcome to the Technical Support Center for managing the thermal instability of furanic compounds during polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered in the synthesis and processing of furan-based polymers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Polymer Discoloration (Yellowing to Dark Brown/Black) During Polymerization
-
Question: My reaction mixture is turning dark, and the resulting polymer is discolored. What is causing this, and how can I prevent it?
-
Answer: Discoloration is a common indicator of thermal degradation of the furan (B31954) ring, often accelerated by high temperatures or the presence of acidic catalysts.[1]
-
Cause 1: High Reaction Temperature. Furanic monomers, such as 2,5-bis(hydroxymethyl)furan (BHMF), can be thermally unstable at temperatures as low as 120-130°C.[1]
-
Cause 2: Acid-Catalyzed Degradation. Furan rings are susceptible to acid-catalyzed degradation and polymerization, which can lead to the formation of colored byproducts.[3][4]
-
Solution: Use a milder catalyst or a non-acidic polymerization route if possible. Ensure all glassware and reagents are free from acidic impurities.[3]
-
-
Issue 2: Low Molecular Weight of the Final Polymer
-
Question: I'm consistently obtaining polymers with low molecular weight. What are the likely reasons, and what can I do to improve it?
-
Answer: Low molecular weight in furan-based polymers can result from monomer degradation or side reactions that terminate chain growth.[1]
-
Cause 1: Monomer Degradation. Monomers like 2,5-furandicarboxylic acid (FDCA) can degrade during polymerization, leading to an imbalance in stoichiometry.[1]
-
Solution: Carefully control the stoichiometry of your monomers. Ensure high purity of the monomers before starting the reaction.
-
-
Cause 2: Side Reactions. Side reactions, such as ether formation via dehydration between the hydroxyl groups of BHMF, can cap the growing polymer chains.[2] Ring-opening reactions can also disrupt the polymer chain.[1]
-
Issue 3: Poor Thermal Stability of the Cured Polymer
-
Question: The final polymer exhibits poor thermal stability. How can I enhance it?
-
Answer: The inherent structure of the furan ring and the polymer architecture can influence the final thermal stability.[1]
-
Cause 1: Lability of Methylene (B1212753) Hydrogens. The methylene hydrogens adjacent to the furan ring can be labile, providing a site for thermal degradation to initiate.[1]
-
Cause 2: Rigid Furan Ring. The rigidity of the furan ring can lead to brittle materials with high glass transition temperatures but potentially lower onset of decomposition.[5]
-
Solution 1: Modify Polymer Architecture. Incorporating flexible aliphatic segments or longer aliphatic chains between furan units can enhance thermal stability in some cases by improving the packing capability of the polymer chains.[1][2]
-
Solution 2: Use More Stable Monomers. Consider using more thermally stable furan derivatives. For instance, 3,4-BHMF based polyesters have shown higher thermal stability compared to their 2,5-BHMF counterparts.[2]
-
-
Issue 4: Unexpected Cross-linking or Gelation
-
Question: My polymerization reaction is leading to insoluble gels or a brittle final product. What could be the cause?
-
Answer: Unintended cross-linking is often due to side reactions involving the furan ring or other functional groups present.
-
Cause: Diels-Alder Cycloadditions. In poly(furfuryl alcohol), Diels-Alder reactions between furan rings can lead to a high crosslinking density, resulting in a brittle material.[6]
-
Solution: Control the polymerization conditions to minimize side reactions. The presence of water during the polymerization of furfuryl alcohol can lead to more open structures and potentially reduce brittleness.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for furan-containing polymers?
A1: The main degradation pathways include:
-
Thermal Degradation: High temperatures can cause the furan ring to decompose, leading to discoloration and a loss of mechanical properties.[1]
-
Acid-Catalyzed Ring Opening: The furan ring is susceptible to opening in the presence of acids, which forms carbonyl-containing moieties within the polymer chain.[6] This can be a significant issue during acid-catalyzed polymerization of furfuryl alcohol.[6]
-
Oxidative Degradation: The electron-rich furan ring can be prone to oxidation, which can lead to chain scission and degradation of the polymer.[7]
Q2: What general strategies can be employed to improve the stability of furan-containing polymers?
A2: Several strategies can be used:
-
Monomer Selection: Opt for more stable furan derivatives. For example, protecting reactive functional groups can prevent side reactions.[1]
-
Control of Polymerization Conditions: Lowering reaction temperatures, using milder catalysts, and employing solution polymerization can mitigate thermal degradation.[1] The choice of solvent is also important, with polar aprotic solvents sometimes having a stabilizing effect.[8]
-
Polymer Architecture: Incorporating longer aliphatic chains between furan moieties can increase flexibility and, in some cases, thermal stability.[2]
Q3: What are the best analytical techniques for identifying and quantifying degradation in furan polymers?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for characterizing the polymer structure and identifying changes due to degradation, such as ring-opening.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for monitoring changes in functional groups, such as the appearance of carbonyl peaks (around 1700-1750 cm⁻¹) resulting from furan ring opening.[6]
-
Thermogravimetric Analysis (TGA): TGA provides quantitative data on the polymer's thermal stability by measuring mass loss as a function of temperature. It is used to determine the onset of degradation and the temperature of maximum decomposition rate.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify volatile compounds produced during thermal or chemical degradation.[1]
Data Presentation
Table 1: Thermal Stability of Various Furan-Based Polymers
| Polymer | Monomer(s) | Td5% (°C) | Tmax (°C) | Reference(s) |
| Poly(propylene furanoate) (PPF) | 2,5-Furandicarboxylic acid, 1,3-propanediol | ~350 | - | [9] |
| Furan-based polyamides | 2,5-Furandicarboxylic acid, aromatic/aliphatic diamines | >350 | - | [5] |
| BHMF-based polyesters | 2,5-Bis(hydroxymethyl)furan, various diacids | >250 | - | [11] |
| Furan-based polycarbonates | Bis(hydroxymethyl)furan derivatives | 156 - 244 | - | [12] |
Note: Thermal stability can be influenced by factors such as molecular weight, purity, and the specific conditions of the TGA experiment (e.g., heating rate, atmosphere).[9]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Furan-Based Polymers
-
Objective: To determine the thermal stability and degradation profile of a furan-based polymer.
-
Apparatus: Thermogravimetric Analyzer (TGA), analytical balance, sample pans (e.g., alumina, platinum), gas supply (e.g., nitrogen, air) with a flow controller.[9]
-
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and free of volatile solvents. If necessary, dry the sample in a vacuum oven at a temperature below its degradation point.[9]
-
Sample Weighing: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA sample pan.[1]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.
-
Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[13]
-
Data Acquisition: Start the TGA experiment. The instrument will continuously record the sample's mass as a function of temperature.[9]
-
Data Analysis: The primary output is a thermogram (mass vs. temperature). From this plot, determine the onset temperature of decomposition (often reported as Td5%, the temperature at which 5% weight loss occurs) and the temperature of the maximum rate of decomposition (Tmax), which corresponds to the peak of the derivative thermogram (DTG) curve.[9]
-
Protocol 2: Monitoring Furan Ring Opening by FT-IR Spectroscopy
-
Objective: To detect the formation of carbonyl groups resulting from the acid-catalyzed ring-opening of furan moieties.[6]
-
Apparatus: Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Initial Spectrum: Record an initial FT-IR spectrum of the polymer sample. This can be done on a thin film cast on an IR-transparent substrate or directly using an ATR-FTIR setup.[6]
-
Exposure to Conditions: Subject the polymer to the experimental conditions being studied (e.g., heating, exposure to an acidic medium).
-
Periodic Monitoring: At regular intervals, take a sample of the reaction mixture or the treated polymer and record its FT-IR spectrum.
-
Spectral Analysis: Monitor the appearance or increase in the intensity of absorption bands in the carbonyl region (typically 1700-1750 cm⁻¹). This indicates the formation of ketone or ester groups due to ring-opening.[6]
-
Comparison: Compare the spectra over time to qualitatively assess the extent of degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of degradation of furanic polyamides synthesized with different solvents [revistapolimeros.org.br]
- 9. benchchem.com [benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01512F [pubs.rsc.org]
- 12. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Performance in BAMF Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 2,5-bis(aminomethyl)furan (BAMF).
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation, a common challenge in catalytic processes, manifests as a loss of activity and/or selectivity over time.[1] The primary causes can be categorized as poisoning, fouling (coking), sintering, and leaching.[2][3] This guide will help you diagnose and address these issues in your BAMF synthesis experiments.
Q1: My catalyst's activity has significantly decreased after a few runs. What are the potential causes and how can I investigate them?
A1: A decline in catalytic activity is a primary indicator of deactivation. The most common causes in the context of BAMF synthesis are likely poisoning from impurities in the feedstock, or fouling due to the formation of polymeric byproducts.[4]
To identify the root cause, a systematic approach is recommended. The following table outlines potential deactivation mechanisms, methods for diagnosis, and suggested mitigation and regeneration strategies.
| Deactivation Mechanism | Diagnostic Approach | Mitigation & Regeneration Strategies |
| Poisoning | Analysis of Feedstock: Check for impurities in starting materials (e.g., sulfur or nitrogen-containing compounds in HMF or other precursors).[5] Catalyst Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis to detect foreign elements on the catalyst surface. | Feedstock Purification: Implement a purification step for your starting materials to remove potential poisons.[6] Regeneration: Chemical washing with appropriate solvents may remove the poison. For some metal catalysts, oxidative treatment can be effective.[7][8] |
| Fouling (Coking) | Visual Inspection: The catalyst may appear discolored (e.g., darker) or coated with a film. Thermogravimetric Analysis (TGA): This can quantify the amount of deposited carbonaceous material (coke). | Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize the formation of byproducts and polymers.[6] Regeneration: Controlled oxidation (calcination) in a stream of air or diluted oxygen can burn off carbon deposits.[1][9] |
| Sintering | Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can reveal an increase in the size of catalyst particles. X-ray Diffraction (XRD): A broadening of diffraction peaks will decrease as the crystallite size increases. | Control Reaction Temperature: Avoid operating at excessively high temperatures that can lead to the agglomeration of metal particles.[6][10] Regeneration: Redispersion of the active phase may be possible through high-temperature oxidation followed by reduction. |
| Leaching | Analysis of Reaction Mixture: Use Inductively Coupled Plasma (ICP) analysis to detect the presence of the active metal in the reaction solution after filtration of the catalyst. | Catalyst Support Modification: Use a support material that has a stronger interaction with the active metal. Optimize Solvent and Temperature: Choose a solvent that minimizes the dissolution of the active metal and operate at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q2: What are the most common catalyst poisons I should be aware of in BAMF synthesis?
A2: In the context of BAMF synthesis, which often involves hydrogenation reactions, common poisons for metal catalysts like palladium and nickel include:
-
Sulfur compounds: Often present as impurities in biomass-derived feedstocks.[3]
-
Nitrogen-containing heterocycles: These can be present in the starting materials or formed as byproducts and can strongly coordinate to the active metal sites.[11]
-
Halogens: Can also act as catalyst poisons.[6]
-
Heavy metals: Impurities such as lead or arsenic can irreversibly poison the catalyst.[5]
Q3: Can I regenerate my deactivated catalyst? What are some general protocols?
A3: Yes, in many cases, catalyst regeneration is possible and can restore a significant portion of the initial activity. The appropriate method depends on the cause of deactivation.
-
For Fouling/Coking: A common method is calcination, which involves heating the catalyst in a controlled atmosphere (e.g., air or a nitrogen/oxygen mixture) to burn off the deposited carbon.[1]
-
For Poisoning: Regeneration can sometimes be achieved by washing the catalyst with specific solvents or acidic/basic solutions to remove the adsorbed poison. For example, a mixture of chloroform (B151607) and glacial acetic acid has been used to regenerate palladium catalysts.[7]
-
For Sintering: This is generally more difficult to reverse. It may require a high-temperature treatment in an oxidizing atmosphere followed by a reduction step to redisperse the metal particles.
Q4: How can I minimize catalyst deactivation in my experiments?
A4: Proactive measures can significantly extend the life of your catalyst:
-
Use High-Purity Reagents: Purifying your starting materials to remove potential poisons is a critical first step.[6]
-
Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can help to minimize the formation of byproducts that lead to fouling.[6]
-
Proper Catalyst Handling: Avoid exposing the catalyst to air or moisture if it is sensitive to oxidation or hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling)
-
Carefully recover the deactivated catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed reactants and products.
-
Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2) to a temperature sufficient to burn off the carbonaceous deposits (typically 300-500 °C). The heating rate should be controlled to avoid excessive temperature excursions.
-
Hold at the target temperature for a specified period (e.g., 2-4 hours) until the carbon removal is complete.
-
Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen).
-
If necessary, the catalyst may need to be re-reduced before use (e.g., for metal catalysts). This is typically done under a hydrogen flow at an elevated temperature.
Protocol 2: General Procedure for Chemical Washing of a Poisoned Catalyst
-
After recovering and washing the catalyst with a solvent as described above, suspend the catalyst in a suitable washing solution. The choice of solution depends on the nature of the poison. For example, a dilute acid wash may be effective for removing basic poisons.
-
Stir the catalyst suspension for a defined period at a controlled temperature.
-
Filter the catalyst and wash it thoroughly with deionized water to remove any residual washing solution.
-
Dry the catalyst under vacuum.
-
Perform any necessary pre-activation steps (e.g., reduction) before reusing the catalyst.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: The catalyst deactivation and regeneration cycle.
Caption: BAMF synthesis pathway and potential fouling mechanisms.
References
- 1. ijset.com [ijset.com]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. ss-pub.org [ss-pub.org]
- 10. benchchem.com [benchchem.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Bis(aminomethyl)furan (BAMF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Bis(aminomethyl)furan (BAMF) from biomass-derived precursors.
Troubleshooting Guides
Issue 1: Low Yield of this compound (BAMF)
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: High temperatures can lead to the opening of the furan (B31954) ring and the formation of polymeric by-products, while low temperatures can result in a slow reaction rate.[1]
-
Recommendation: For the reductive amination of 2,5-diformylfuran (DFF), a reaction temperature of 100°C to 150°C is often preferred.[1] When synthesizing from 5-hydroxymethylfurfural (B1680220) (HMF), a two-stage temperature process may be optimal, with an initial lower temperature (e.g., 90°C) for the amination of the aldehyde group, followed by a higher temperature (e.g., 210°C) for the hydroxyl group.[2][3][4][5]
-
-
Incorrect Hydrogen Pressure: Hydrogen pressure is a critical parameter in reductive amination.
-
Recommendation: For DFF reductive amination, an initial increase in hydrogen pressure from 5 to 10 bar has been shown to promote BAMF formation, with little effect observed at higher pressures.[6]
-
-
Catalyst Deactivation or Inefficiency: The choice and condition of the catalyst are crucial for high yields.
-
Formation of Intermediates: In some routes, stable intermediates may form that are not efficiently converted to the final product.
-
Recommendation: When using a two-step process from DFF, ensure the complete formation of the intermediate, such as a cyclic furan imine, before proceeding to the reductive amination step.[1]
-
Issue 2: High Levels of Impurities in the Final Product
Common Impurities and Mitigation Strategies:
-
Secondary and Tertiary Amines: These arise from the reaction of the primary amine product with the starting aldehyde or intermediate imines.
-
Recommendation: Use a high molar ratio of ammonia (B1221849) to the furan substrate. An excess of ammonia shifts the equilibrium towards the formation of the primary amine.[6]
-
-
Polymeric/Oligomeric By-products: The high reactivity of both the dialdehyde (B1249045) and diamine products can lead to condensation and polymerization.[2][7]
-
Hydrogenated By-products: Over-hydrogenation can lead to the reduction of the furan ring, yielding 2,5-bis(aminomethyl)tetrahydrofuran (B21127).[8]
-
Recommendation: Optimize the reaction time and temperature to avoid prolonged exposure to hydrogenation conditions after the formation of BAMF. Careful selection of the catalyst can also improve selectivity.
-
-
Ring-Opened Products: High reaction temperatures can cause the furan ring to open, leading to a variety of undesired by-products.[1]
-
Recommendation: Maintain the reaction temperature within the optimal range. For the reductive amination of DFF, temperatures between 100°C and 150°C are recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for biomass-derived this compound (BAMF) synthesis?
A1: The most common biomass-derived platform molecules used for the synthesis of BAMF are 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF).[2][6] HMF can be produced from the dehydration of fructose, which is derived from glucose and, ultimately, cellulose.[9]
Q2: What are the main challenges in synthesizing BAMF from these precursors?
A2: The primary challenge is achieving high selectivity for BAMF due to the numerous potential side reactions. These include the formation of secondary and tertiary amines, polymerization, and hydrogenation of the furan ring.[2][10][11] The high reactivity of the aldehyde and amine functional groups, as well as the furan ring itself, contributes to the formation of these impurities.[7]
Q3: How can I minimize the formation of polymeric impurities?
A3: The formation of polymeric impurities often results from the condensation of the diamine product with the dialdehyde starting material.[2][6] A two-stage or two-step reaction approach is an effective strategy. For instance, when starting from HMF, the aldehyde group can be reductively aminated at a lower temperature first, followed by the amination of the hydroxyl group at a higher temperature. This prevents the accumulation of reactive dialdehyde intermediates.[2]
Q4: What is the role of the catalyst in the synthesis of BAMF?
A4: The catalyst plays a critical role in determining the yield and selectivity of the reaction. Different catalysts are effective for different starting materials and reaction pathways. For example:
-
A bifunctional CuNiAlOx catalyst has been shown to be highly effective for the one-pot transformation of HMF to BAMF.[2][3][4][5]
-
Acid-treated Nickel-Raney catalysts have demonstrated good performance in the direct reductive amination of DFF.[6]
-
An Rh/HZSM-5 catalyst can be used for the high-yield synthesis of BAMF from 2,5-diformylfuran dioxime.[12]
Q5: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A5: High-Performance Liquid Chromatography (HPLC) is a common technique for monitoring the progress of the reaction and quantifying the yield of BAMF and the formation of by-products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the chemical structures of the impurities.
Data Presentation
Table 1: Influence of Catalyst on BAMF Yield from HMF
| Catalyst | Temperature (°C) | Time (h) | BAMF Yield (%) | Reference |
| Cu4Ni1Al4Ox | 90 then 210 | 6 then 18 | 85.9 | [2][3][4][5] |
| Ru/Nb2O5 then [Ru(CO)ClH(PPh3)3] | - | - | - | [2] |
| RANEY®-Ni (acid treated) | - | - | 42.6 (from DFF) | [2] |
Table 2: Effect of Reaction Conditions on BAMF Yield from DFF using an Acid-Treated Ni-Raney Catalyst
| Parameter | Condition | BAMF Yield (%) | Reference |
| Water Content in THF (vol%) | 0 | 0 | [6] |
| 10 | 42.6 | [6] | |
| Temperature (°C) | 100 | Lower | [6] |
| 120 | Higher | [6] | |
| 140 | Slight Increase | [6] | |
| H2 Pressure (bar) | 5 | Lower | [6] |
| 10 | 42.6 | [6] | |
| 15 | No significant change | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of BAMF from HMF using a CuNiAlOx Catalyst
This protocol is adapted from the work of Yuan et al. (2019).[2]
1. Catalyst Preparation (Co-precipitation method): a. Prepare an aqueous solution of Cu(NO3)2, Ni(NO3)2, and Al(NO3)3. b. Add an aqueous solution of Na2CO3 and NaOH to the nitrate (B79036) solution to induce precipitation. c. Wash the precipitate with deionized water. d. Dry the precipitate in air at 100°C for 12 hours. e. Reduce the dried solid under a H2 flow at 450°C for 3 hours to obtain the CuNiAlOx catalyst.
2. Reductive Amination Reaction (Two-stage process): a. In a high-pressure autoclave, combine 5-hydroxymethylfurfural (HMF), the prepared CuNiAlOx catalyst, Na2CO3 (as a co-catalyst), and 1,4-dioxane (B91453) as the solvent. b. Pressurize the autoclave with NH3 and H2 (e.g., 4.5 MPa H2). c. Heat the reaction mixture to 90°C and maintain for 6 hours to facilitate the reductive amination of the aldehyde group. d. Increase the temperature to 210°C and maintain for 18 hours for the hydrogen-borrowing amination of the hydroxyl group. e. After cooling, vent the autoclave, and separate the catalyst from the reaction mixture by filtration. f. Analyze the product mixture using appropriate analytical techniques (e.g., GC-MS, HPLC).
Protocol 2: Direct Reductive Amination of DFF to BAMF using an Acid-Treated Nickel-Raney Catalyst
This protocol is based on the findings of Kim et al.[6]
1. Catalyst Preparation (Acid Treatment): a. Take a suspension of commercial Nickel-Raney catalyst. b. Acidify the suspension to pH 5 with a dilute acetic acid solution. c. Stir for 30 minutes. d. Wash with distilled water until neutral. e. Dry under a nitrogen flow at 100°C. f. Store the resulting acid-treated Ni-Raney catalyst in the desired reaction medium.
2. Reductive Amination Reaction: a. In a pressure reactor, add 2,5-diformylfuran (DFF), the acid-treated Ni-Raney catalyst, and a THF-water (e.g., 90:10 v/v) mixed solvent. b. Add liquid ammonia (a high molar ratio of ammonia to DFF is recommended, e.g., 30:1). c. Pressurize the reactor with hydrogen (e.g., 10 bar). d. Heat the reaction to the optimal temperature (e.g., 120°C) and maintain for the desired reaction time (e.g., 6 hours). e. After the reaction, cool the reactor, vent the pressure, and filter the catalyst. f. The resulting solution contains the product, which can be analyzed and purified.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of BAMF from HMF.
Caption: Logical relationships for minimizing impurities in BAMF synthesis.
References
- 1. KR101815518B1 - Preparation of this compound from 2,5-diformylfuran - Google Patents [patents.google.com]
- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 7. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]
- 8. US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran - Google Patents [patents.google.com]
- 9. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Thermal Properties of Bio-Based and Petroleum-Based Polymers
In the ever-evolving landscape of materials science, the demand for sustainable alternatives to traditional petroleum-based plastics is a key driver of innovation. This guide offers a detailed comparison of the thermal properties of a prominent bio-based polymer, Polylactic Acid (PLA), with widely used petroleum-based polymers such as Polyethylene Terephthalate (PET) and Polyethylene (PE). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform material selection and application design.
Quantitative Comparison of Thermal Properties
The thermal behavior of a polymer is critical to its processing and end-use performance. Key parameters include the glass transition temperature (Tg), where the material transitions from a rigid to a more flexible state, the melting temperature (Tm), and the decomposition temperature, which indicates its thermal stability. The following table summarizes these key thermal properties for PLA, PET, and PE.
| Property | Bio-Based Polymer (PLA) | Petroleum-Based Polymer (PET) | Petroleum-Based Polymer (PE) |
| Glass Transition Temperature (Tg) | 60 °C[1] | 340 K (~67 °C) for amorphous, 350 K (~77 °C) for semi-crystalline[2] | -125 °C (HDPE)[3] |
| Melting Temperature (Tm) | 440–470 K (~167–197 °C)[2] | >520 K (>247 °C)[2] | 395–400 K (~122–127 °C)[2] |
| Decomposition Temperature | Onset around 348 °C[4] | Onset around 450 °C[4] | Begins to decompose above 300 °C |
Experimental Protocols
The characterization of these thermal properties is primarily conducted using two well-established thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to study the thermal transitions of polymers, such as the glass transition and melting.[5][6]
Methodology:
-
A small, precisely weighed sample of the polymer (typically 10-12 mg) is placed in an aluminum crucible.[7]
-
An empty, sealed aluminum crucible is used as a reference.
-
The sample and reference are heated at a constant rate, commonly 10 °C/min, under a controlled nitrogen atmosphere (flow rate of 50-60 mL/min) to prevent oxidation.[5][7]
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve, while the melting temperature (Tm) is identified as an endothermic peak.[6] To remove the thermal history of the material, a heat-cool-heat cycle is often employed, with the data from the second heating run being used for analysis.[7]
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled environment.[8][9]
Methodology:
-
A small sample of the polymer (around 10 mg) is placed in a platinum crucible.[7][8]
-
The sample is heated from ambient temperature to a high temperature (e.g., 700-900 °C) at a constant heating rate, typically 10 °C/min.[7][10]
-
The analysis is conducted under a continuous flow of an inert gas, such as nitrogen (e.g., 50 mL/min), to prevent oxidative degradation.[7]
-
The TGA instrument records the sample's mass over time and temperature.
-
The onset temperature of decomposition is determined from the resulting mass loss curve, providing a measure of the material's thermal stability.[7]
Visualizing the Experimental Workflow
The logical flow of comparing the thermal properties of these polymers can be visualized as follows:
Caption: Workflow for comparing polymer thermal properties.
Comparative Analysis
The data reveals distinct thermal profiles for bio-based PLA versus petroleum-based PET and PE. PLA exhibits a lower glass transition temperature and melting point compared to PET, indicating it is suitable for applications that do not require high heat resistance.[1][2] However, its thermal properties are sufficient for many single-use applications and packaging.[11] In contrast, PET's higher Tg and Tm make it a preferred material for applications requiring greater thermal stability, such as hot-fill containers.[2] Polyethylene, particularly HDPE, has a much lower glass transition temperature, making it flexible over a wide range of temperatures, but its lower melting point compared to PET and PLA limits its use in high-temperature applications.[2][3]
In terms of thermal stability, PET demonstrates superior resistance to thermal degradation compared to PLA. The aromatic rings in PET's structure contribute to its higher thermal stability.[2] The thermal stability of PLA can be a consideration for high-temperature processing, although it is generally stable within typical processing windows for thermoplastics.
References
- 1. etflin.com [etflin.com]
- 2. Chemical Structures, Properties, and Applications of Selected Crude Oil-Based and Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. pslc.ws [pslc.ws]
- 7. mdpi.com [mdpi.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. Poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs), green alternatives to petroleum-based plastics: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Strength of BAMF-Cured Epoxy Resins
A detailed guide for researchers and scientists on the performance of bis(4-amino-3-methylphenyl)methane (BAMF) as an epoxy curing agent, with a comparative analysis against standard alternatives like 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS).
The selection of a suitable curing agent is a critical factor in determining the final mechanical properties of epoxy resins. These agents influence the cross-linking density and the overall network structure of the cured polymer, which in turn dictates its strength, toughness, and thermal stability. This guide provides a comparative analysis of the mechanical strength of epoxy resins cured with bis(4-amino-3-methylphenyl)methane (BAMF), a methyl-substituted aromatic amine, against the widely used curing agents 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS).
Performance Comparison of Curing Agents
The introduction of methyl groups on the aromatic rings of the amine hardener, as in BAMF, has a notable effect on the mechanical behavior of the cured epoxy resin. The steric hindrance introduced by these groups can influence the polymer chain packing and the resulting network structure.
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Izod Impact Strength (J/m) | Glass Transition Temp. (Tg) (°C) |
| BAMF | Data not available | Data not available | 3.5 | 45 | 235 |
| DDM | ~80 | ~120 | 3.2 | 55 | 250 |
| DDS | Data not available | Data not available | Data not available | 65 | 275 |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. The values for DDM are typical ranges observed for DGEBA-based epoxy resins. Data for BAMF and DDS are more limited in publicly available literature.
From the available data, it is observed that the substitution of methyl groups in the DDM structure to form BAMF leads to a decrease in both Izod impact strength and glass transition temperature.[1] However, a notable increase in the flexural modulus is observed for the BAMF-cured system compared to the DDM-cured epoxy.[1] This suggests that while BAMF may lead to a more rigid material, its toughness is compromised. The higher glass transition temperature and impact strength of the DDS-cured system indicate a more robust network structure, likely due to the electron-withdrawing nature of the sulfone group.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of epoxy resin mechanical properties.
Materials and Specimen Preparation
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin for these types of studies.
-
Curing Agents: Stoichiometric amounts of BAMF, DDM, or DDS are used.
-
Mixing: The epoxy resin is preheated to reduce its viscosity. The curing agent is then added and the mixture is stirred thoroughly until a homogeneous solution is obtained. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into preheated molds of the desired specimen geometry for tensile, flexural, and fracture toughness testing.
-
Curing Cycle: A typical curing cycle involves an initial stage at a lower temperature (e.g., 120-150°C) for a few hours, followed by a post-curing stage at a higher temperature (e.g., 180-220°C) for several hours to ensure complete cross-linking. The specific temperatures and durations will vary depending on the curing agent.
Mechanical Testing
-
Tensile Testing: Performed according to ASTM D638 standards. Dog-bone shaped specimens are subjected to a uniaxial tensile load until failure. The tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curve.
-
Flexural Testing: Conducted in accordance with ASTM D790 standards using a three-point bending setup. Rectangular specimens are loaded until they fracture or reach a specified deflection. The flexural strength and flexural modulus are calculated from the load-deflection data.
-
Fracture Toughness Testing: The critical stress intensity factor (KIC) is determined using single-edge-notch bend (SENB) specimens as per ASTM D5045. A sharp pre-crack is introduced at the notch tip, and the specimen is loaded in a three-point bending fixture until fracture.
Experimental Workflow
The following diagram illustrates the typical workflow for the mechanical strength analysis of amine-cured epoxy resins.
Caption: Workflow for mechanical analysis.
References
A Comparative Guide to 2,5-Bis(aminomethyl)furan (BAMF) vs. m-xylylenediamine (MXDA) in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polyamides synthesized from the bio-based diamine 2,5-Bis(aminomethyl)furan (BAMF) and the petroleum-based high-performance diamine m-xylylenediamine (B75579) (MXDA). The selection of a diamine monomer is critical as it dictates the final properties of the resulting polyamide, influencing its thermal stability, mechanical strength, and barrier properties. This document summarizes key performance data from experimental studies to aid in material selection for advanced applications.
Introduction to Monomers
This compound (BAMF) is a bio-based diamine derived from renewable resources like carbohydrates.[1] Its furan (B31954) ring, an aromatic heterocycle, imparts rigidity and unique properties to the polymer backbone.[2] The development of BAMF is driven by the increasing demand for sustainable alternatives to petroleum-based monomers without compromising performance.[2]
m-Xylylenediamine (MXDA) is an aromatic diamine produced from petroleum. Polyamides based on MXDA, particularly when combined with adipic acid to form PA MXD6, are well-established in the industry for their exceptional gas barrier properties, high strength, and thermal stability.[3][4] These properties make them suitable for demanding applications in the automotive, electronics, and packaging industries.[4]
The fundamental difference in their chemical structure, a furan ring versus a benzene (B151609) ring, leads to distinct material properties.
Caption: Monomer structures and their polyamide repeating units with adipic acid.
Performance Comparison: Quantitative Data
The following tables summarize key performance metrics for unreinforced polyamides derived from BAMF and MXDA. Data for PA MXD6 is widely available from manufacturers. Data for furan-based polyamides is derived from academic research; for this comparison, we reference properties of polyamides made from furan-dicarboxylic acid and aliphatic diamines as a proxy for BAMF-based systems, as direct comparative data for a BAMF-adipic acid polyamide is limited in publicly available literature.
Table 1: Thermal Properties
| Property | Polyamide from BAMF (Representative Furan-Polyamide) | Polyamide from MXDA (PA MXD6) |
|---|---|---|
| Glass Transition Temp. (Tg) | ~130 °C (for PA6F¹) | 85 °C[3] |
| Melting Temperature (Tm) | Amorphous or >260°C (Varies)[5] | 237 °C[3][4] |
| Heat Deflection Temp. (@1.8 MPa) | Not widely reported | 96 °C[3] |
| Max. Decomposition Temp. | ~450 °C (for PAXFs²)[6] | Not specified, but has good thermal stability[4] |
¹PA6F: Polyamide from hexamethylenediamine (B150038) and 2,5-furandicarboxylic acid.[7] ²PAXFs: Polyamides from 2,5-furandiformyl chloride and various aliphatic diamines.[6]
Table 2: Mechanical Properties
| Property | Polyamide from BAMF (Representative Furan-Polyamide) | Polyamide from MXDA (PA MXD6) |
|---|---|---|
| Tensile Strength | Varies with composition | 99 MPa[3] |
| Tensile Modulus | ~3.5 GPa (for PA6F)[7] | 4.7 GPa[3] |
| Elongation at Break | Varies with composition | 2.3%[3] |
| Izod Impact Strength (Notched) | Not widely reported | 20 J/m[3] |
| Specific Gravity | Not widely reported | 1.22[3] |
Table 3: Barrier and Other Properties
| Property | Polyamide from BAMF (Representative Furan-Polyamide) | Polyamide from MXDA (PA MXD6) |
|---|---|---|
| Gas Barrier | Excellent (expected)[2][8] | Excellent |
| Water Absorption (Equilibrium) | Lower than conventional polyamides (expected) | 5.8% (in water), 3.1% (65% RH)[3] |
| Bio-based Content | Potentially 100% | 0% |
Experimental Protocols
The synthesis and characterization of these polyamides typically follow established laboratory procedures.
Synthesis Methodologies
-
Melt Polycondensation: This is a common industrial method.
-
Protocol: An equimolar amount of the diamine (BAMF or MXDA) and a dicarboxylic acid (e.g., adipic acid) are charged into a reaction vessel.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature above the melting point of the resulting polymer (typically 250-280°C) to form a prepolymer.[9]
-
A vacuum is then applied to remove water, the byproduct of the condensation reaction, driving the polymerization to achieve a high molecular weight. Catalysts like Ti-isopropoxide may be used to accelerate the reaction.[7]
-
-
Interfacial Polymerization: This method is useful for laboratory-scale synthesis at lower temperatures.
-
Protocol: The diamine is dissolved in an aqueous alkaline solution (e.g., aqueous sodium hydroxide).[1]
-
The diacid chloride (e.g., adipoyl chloride) is dissolved in an immiscible organic solvent (e.g., chloroform (B151607) or hexane).[1]
-
The organic solution is carefully layered on top of the aqueous solution. The polyamide forms instantly as a film at the interface of the two layers.[1] This film can be continuously drawn out, washed, and dried.
-
Characterization Techniques
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability and decomposition temperature. The sample's mass loss is measured as it is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.[6]
-
-
Mechanical Testing:
-
Tensile Testing: Performed on injection-molded or compression-molded specimens according to ASTM D638 or ISO 527 standards. This test determines tensile strength, tensile modulus, and elongation at break.[3]
-
-
Structural Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure of the synthesized polyamides by identifying characteristic functional groups and proton/carbon environments.[6]
-
Decision Workflow for Monomer Selection
The choice between BAMF and MXDA depends heavily on the primary requirements of the final application. The following workflow can guide the selection process.
Caption: A workflow to guide the selection between BAMF and MXDA for polyamide synthesis.
Conclusion
The choice between this compound and m-xylylenediamine for polyamide synthesis represents a classic trade-off between sustainability, established performance, and specific material properties.
-
Polyamides from MXDA (e.g., PA MXD6) are a mature technology, offering a well-documented portfolio of exceptional gas barrier performance, high mechanical stiffness, and good thermal properties.[3][4] They remain the industry standard for applications where these characteristics are paramount.
-
Polyamides from BAMF represent a promising, sustainable alternative. The inherent rigidity of the furan ring suggests the potential for high-performance materials with excellent thermal stability and strong barrier properties, rivaling or even exceeding those of some petroleum-based counterparts.[5][8] While comprehensive data for direct comparison is still emerging, furan-based polyamides demonstrate high glass transition temperatures and thermal stability.[6][7]
For researchers and developers, MXDA offers predictability and proven performance. BAMF offers the significant advantage of being a bio-based monomer, aligning with sustainability goals, and opens avenues for creating novel polymers with potentially superior properties as research continues to evolve. The final selection will depend on a careful weighing of application requirements, cost, and corporate sustainability objectives.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Basic Properties | Nylon-MXD6 | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Performance Evaluation of Bio-based Polyamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of emerging bio-based polyamides against their conventional petroleum-based counterparts. The data presented is compiled from various scientific sources to offer a comprehensive overview for material selection and research purposes. While the Bundesanstalt für Materialforschung und -prüfung (BAM) conducts extensive research in polymer science, the specific data in this guide is not directly sourced from BAM publications.[1][2][3]
Executive Summary
Bio-based polyamides, derived from renewable resources, are gaining significant attention as sustainable alternatives to traditional nylons (e.g., PA6, PA66).[4] These innovative materials offer comparable and, in some cases, superior performance characteristics, including lower density, reduced moisture absorption, and improved thermal stability, making them viable for a wide range of high-performance applications.[5][6] This guide presents a quantitative comparison of key performance indicators, detailed experimental methodologies for their evaluation, and a visual representation of a typical synthesis workflow.
Comparative Performance Data
The following tables summarize the key mechanical, thermal, and physical properties of selected bio-based polyamides in comparison to conventional petroleum-based polyamides.
Table 1: Mechanical Properties of Bio-based vs. Petroleum-based Polyamides
| Property | Bio-based Polyamide 11 (PA11) | Bio-based Polyamide 1010 (PA1010) | Petroleum-based Polyamide 6 (PA6) | Petroleum-based Polyamide 66 (PA66) | Test Standard |
| Tensile Strength (MPa) | 52 | ~58 | 60-85 | 83 | ASTM D638 / ISO 527-2 |
| Tensile Modulus (GPa) | 1.4 | ~1.5 | 2.5-3.5 | 3.2 | ASTM D638 / ISO 527-2 |
| Elongation at Break (%) | >200 | ~250 | 50-200 | 50 | ASTM D638 / ISO 527-2 |
| Flexural Modulus (GPa) | 1.2 | ~1.4 | 2.4 | 2.9 | ASTM D790 / ISO 178 |
| Impact Strength, Notched Izod (J/m) | 60 | ~50 | 40-100 | 53 | ASTM D256 / ISO 180 |
Note: The values presented are typical ranges and can vary based on the specific grade, processing conditions, and presence of reinforcements.[7][8][9][10]
Table 2: Thermal and Physical Properties of Bio-based vs. Petroleum-based Polyamides
| Property | Bio-based Polyamide 11 (PA11) | Bio-based Polyamide 1010 (PA1010) | Petroleum-based Polyamide 6 (PA6) | Petroleum-based Polyamide 66 (PA66) | Test Standard |
| Melting Temperature (°C) | 185-195 | 190-200 | 215-225 | 255-265 | ASTM D3418 / ISO 11357-1 |
| Glass Transition Temperature (°C) | 42-46 | 40-50 | 40-60 | 60-80 | ASTM D3418 / ISO 11357-1 |
| Heat Deflection Temperature @ 1.8 MPa (°C) | 50-60 | 55-65 | 60-80 | 80-120 | ASTM D648 / ISO 75 |
| Density (g/cm³) | 1.03-1.05 | 1.05-1.07 | 1.12-1.14 | 1.14-1.15 | ASTM D792 / ISO 1183 |
| Water Absorption, 24h @ 23°C (%) | 0.2-0.4 | 0.2-0.3 | 1.3-1.9 | 1.0-1.5 | ASTM D570 / ISO 62 |
Note: Bio-based polyamides generally exhibit lower water absorption, leading to better dimensional stability and retention of mechanical properties in humid environments.[9][11][12][13][14]
Table 3: Chemical Resistance of Polyamides
| Chemical Agent | Bio-based Polyamides (General) | Petroleum-based Polyamides (General) |
| Acids (dilute) | Fair to Good | Poor to Fair |
| Bases (dilute) | Good | Good |
| Organic Solvents (e.g., alcohols, esters) | Excellent | Good to Excellent |
| Hydrocarbons (e.g., oils, fuels) | Excellent | Excellent |
| Halogenated Solvents | Poor to Fair | Poor to Fair |
Note: Chemical resistance is highly dependent on the specific chemical, concentration, temperature, and exposure time.[15][16][17][18][19]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols are based on internationally recognized ASTM and ISO standards.
Mechanical Testing
Tensile Properties (ASTM D638 / ISO 527-2):
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyamide samples.
-
Apparatus: Universal Testing Machine (UTM) equipped with a suitable load cell and extensometer.
-
Specimen: Dumbbell-shaped specimens are prepared by injection molding or machining from a pressed plaque.
-
Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength = Maximum Load / Original Cross-Sectional Area
-
Tensile Modulus = Stress / Strain (in the linear elastic region)
-
Elongation at Break = (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length x 100%
-
Thermal Analysis
Melting and Glass Transition Temperatures (ASTM D3418 / ISO 11357-1):
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) and subjected to a second heating cycle to erase the thermal history.
-
-
Data Analysis:
-
Tg is identified as a step change in the baseline of the heat flow curve.
-
Tm is identified as the peak of the endothermic melting transition.
-
Physical Properties
Water Absorption (ASTM D570 / ISO 62):
-
Objective: To determine the amount of water absorbed by the polyamide under specified conditions.[11][12][13][20][21][22][23][24][25][26]
-
Specimen: Typically a 50.8 mm diameter, 3.2 mm thick disc.
-
Procedure:
-
Dry the specimens in an oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Cool the specimens in a desiccator and weigh them to determine the initial conditioned weight.
-
Immerse the specimens in distilled water at 23 ± 1°C for 24 hours (or until equilibrium is reached).[13]
-
Remove the specimens, pat them dry with a lint-free cloth, and reweigh them.
-
-
Calculation:
-
Water Absorption (%) = [(Wet Weight - Conditioned Weight) / Conditioned Weight] x 100
-
Visualization of Bio-based Polyamide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a bio-based polyamide, starting from a renewable feedstock.
References
- 1. BAM - RRR - RM | Polymers [rrr.bam.de]
- 2. The perfect plastic? - Plant-based, fully saltwater degradable, zero microplastics [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpp.arkema.com [hpp.arkema.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plasticprop.com [plasticprop.com]
- 9. endeavor3d.com [endeavor3d.com]
- 10. Polyamide 66 (PA 66) Properties and characteristics | ANID POLYMERS | Buy [anid.ru]
- 11. store.astm.org [store.astm.org]
- 12. ISO 62 Moisture content test, Plastics — Determination of water absorption_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 13. plastics.ulprospector.com [plastics.ulprospector.com]
- 14. PA66: Polyamide 66 - NETZSCH Polymers [polymers.netzsch.com]
- 15. celanese.com [celanese.com]
- 16. hpp.arkema.com [hpp.arkema.com]
- 17. domochemicals.com [domochemicals.com]
- 18. scribd.com [scribd.com]
- 19. calpaclab.com [calpaclab.com]
- 20. Water Absorption ASTM D570 [intertek.com]
- 21. eurolab.net [eurolab.net]
- 22. infinitalab.com [infinitalab.com]
- 23. micomlab.com [micomlab.com]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 26. specialchem.com [specialchem.com]
A Comparative Cost-Benefit Analysis of Bio-Based 2,5-Bis(aminomethyl)furan in Advanced Manufacturing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,5-Bis(aminomethyl)furan (AMF) Against its Petroleum-Based Counterparts in Polymer Manufacturing.
In the ongoing effort to transition from a petroleum-based economy to one founded on renewable resources, this compound (AMF) has emerged as a promising bio-derived building block. Synthesized from lignocellulosic biomass, AMF offers a sustainable alternative to conventional petroleum-derived diamines, such as m-xylylenediamine (B75579) (MXDA), in the production of high-performance polymers like polyamides and polyurethanes. This guide provides a comprehensive cost-benefit analysis of utilizing AMF in manufacturing, presenting a side-by-side comparison of performance metrics, cost considerations, and detailed experimental protocols to inform material selection and process development.
Section 1: Cost Analysis - The Economic Viability of Bio-Based AMF
A direct, quantitative techno-economic analysis for the industrial-scale production of this compound is not yet widely available in published literature. However, a qualitative and estimated cost comparison can be constructed by examining its synthesis pathways from biomass and the market price of its primary petroleum-based competitor, m-xylylenediamine (MXDA).
1.1. Synthesis of this compound (AMF): A Multi-Step Process from Biomass
AMF is typically derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the dehydration of C6 sugars (e.g., fructose) from biomass. The conversion of HMF to AMF can proceed through several routes, each with its own set of catalysts, reaction conditions, and yields, all of which impact the final production cost.
One prominent pathway involves the direct amination of HMF. For instance, a highly efficient one-pot transformation of HMF to AMF has been developed using a bi-functional CuNiAlOx catalyst in a two-stage reaction process, achieving a yield of 85.9%.[1][2][3] Another route involves the reductive amination of 2,5-diformylfuran (DFF), which itself is an oxidation product of HMF. This method has been shown to produce AMF with high yields.[4]
The cost of AMF is intrinsically linked to the price of the biomass feedstock, the efficiency of the multi-step conversion process (sugar to HMF to AMF), catalyst cost and lifespan, and the energy required for purification. While the starting materials are renewable and potentially low-cost, the multi-step nature of the synthesis and the need for specialized catalysts are key factors contributing to its current production cost.
1.2. Cost of m-Xylylenediamine (MXDA): The Incumbent Petroleum-Based Alternative
m-Xylylenediamine is a well-established industrial chemical produced from petroleum-derived m-xylene. As a mature technology, its production process is highly optimized, benefiting from economies of scale. The price of MXDA is, however, subject to the volatility of the crude oil market.
Market reports and chemical supplier pricing provide a tangible benchmark for the cost of MXDA. The table below summarizes the current estimated market price for MXDA, which serves as a baseline for comparison.
Table 1: Estimated Production Cost Comparison: AMF vs. MXDA
| Parameter | This compound (AMF) | m-Xylylenediamine (MXDA) |
| Primary Feedstock | Lignocellulosic Biomass (Renewable) | m-Xylene (Petroleum-based) |
| Production Process | Multi-step (hydrolysis, dehydration, amination) | Established, large-scale industrial process |
| Current Cost Driver | Catalyst, multi-step synthesis, purification | Crude oil price volatility |
| Estimated Lab-Scale Price | High (research chemical) | ~$0.49 - $2.81 per gram (depending on quantity) |
| Estimated Industrial Price | Not yet established | ~$4.00 per kilogram (bulk pricing) |
Note: Lab-scale prices for MXDA are derived from various chemical suppliers and are not reflective of industrial bulk pricing. Industrial price is an estimate based on market reports.
1.3. Cost-Benefit Summary
While the production cost of AMF is not yet competitive with MXDA at an industrial scale, the benefits of a bio-based and potentially more sustainable manufacturing process are significant. As research continues to optimize the synthesis of AMF, particularly in improving catalyst efficiency and reducing the number of process steps, its cost is expected to decrease. The key benefit of AMF lies in its potential to decouple the production of high-performance polymers from the volatile fossil fuel market, offering a more stable and environmentally responsible alternative in the long term.
Section 2: Performance Comparison - AMF-Based Polyamides vs. Traditional Polyamides
The true value of AMF as a replacement for traditional diamines lies in the performance of the resulting polymers. Furan-based polyamides have been shown to exhibit comparable, and in some cases, superior thermal and mechanical properties to their petroleum-based counterparts.
2.1. Thermal and Mechanical Properties
Computational studies have provided valuable insights into the comparative performance of furan-based polyamides and traditional nylons. These studies suggest that furan (B31954) polyamides can exhibit higher glass transition temperatures (Tg) and comparable mechanical properties despite having weaker hydrogen bonding than nylons. This is attributed to the higher van der Waals cohesive energy densities and the rigid, planar structure of the furan ring.[5]
Experimental data from various studies on furan-based polyamides and poly(ester amides) support these findings, demonstrating high thermal stability and good mechanical strength. For example, poly(hexamethylene furanamide) (PA6F), a polyamide synthesized from a derivative of 2,5-furandicarboxylic acid, has shown a high glass transition temperature (130 °C) and an elastic modulus of 3.5 GPa, with thermal stability comparable to its structural analogue, poly(hexamethylene terephthalamide) (PA6T).[6][7]
Table 2: Comparative Performance Data of Furan-Based Polyamides and Conventional Polyamides
| Property | Furan-Based Polyamide (e.g., PA6F) | Conventional Polyamide (e.g., PA6T) |
| Glass Transition Temp. (Tg) | ~130 °C[6][7] | ~110-150 °C |
| Tensile Modulus | ~3.5 GPa[6][7] | 2.5 - 4.0 GPa |
| Thermal Stability (TGA) | Comparable to PA6T[6][7] | High |
| Gas Barrier Properties | Potentially superior to petroleum-based counterparts | Good |
Note: The data presented is a summary from various sources and direct, side-by-side experimental comparisons under identical conditions are limited.
Section 3: Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the literature for the synthesis and characterization of furan-based polyamides.
3.1. Synthesis of Furan-Based Polyamide via Melt Polycondensation
This protocol is adapted from studies on the synthesis of poly(hexamethylene furanamide) (PA6F).[6]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
Hexamethylenediamine (HMDA)
-
Titanium(IV) isopropoxide (TIPT) catalyst
-
Nitrogen gas supply
-
Vacuum line
Procedure:
-
Oligomerization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add stoichiometric amounts of DMFDC and HMDA.
-
Add the TIPT catalyst (e.g., 400 ppm).
-
Heat the mixture to 65 °C under a gentle stream of nitrogen to initiate the oligomerization and facilitate the removal of methanol (B129727).
-
Continue the reaction at this temperature for a set period (e.g., 2 hours).
-
-
Polycondensation:
-
Gradually increase the temperature to 230 °C.
-
Once the desired temperature is reached, slowly apply a vacuum to remove methanol and other volatile byproducts.
-
Continue the reaction under vacuum for a specified duration (e.g., 1-2 hours) until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.
-
Cool the reactor and collect the resulting polyamide.
-
3.2. Thermal Characterization: TGA and DSC
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments Hi-Res TGA 2950 or similar.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q500 or similar.
-
Sample Size: 5-10 mg in a sealed aluminum pan.
-
Method: A heat/cool/heat cycle.
-
First Heating: Heat from room temperature to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cooling: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating: Heat the sample again at 10 °C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Purpose: To determine the glass transition temperature, melting temperature, and crystallinity of the polymer.
3.3. Mechanical Testing: Tensile Properties of Thin Films (ASTM D882)
Sample Preparation:
-
Prepare thin films of the polyamide by solvent casting or melt pressing.
-
Cut the films into rectangular strips with dimensions as specified in ASTM D882 (typically 25 mm wide and 150 mm long).[8]
Test Procedure:
-
Conditioning: Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity for at least 24 hours before testing.[8]
-
Testing Machine: Use a universal testing machine (UTM) equipped with grips suitable for thin films.
-
Grip Separation: Set the initial grip separation (gage length) as per the standard.
-
Test Speed: Apply a constant rate of crosshead motion (e.g., 50 mm/min).[8]
-
Data Acquisition: Record the load and elongation data until the specimen breaks.
-
Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and tensile modulus.
Conclusion
This compound presents a compelling bio-based alternative to petroleum-derived diamines for the synthesis of high-performance polymers. While the current production cost of AMF is not yet on par with its established counterparts like MXDA, the performance benefits of furan-based polyamides, including potentially higher thermal stability and good mechanical properties, make it a strong candidate for future applications. The primary advantage of AMF lies in its renewable origin, which offers a path toward more sustainable and price-stable manufacturing processes. Continued research into optimizing the synthesis of AMF and direct, comparative studies with existing materials will be crucial in realizing its full commercial potential. This guide serves as a foundational resource for researchers and professionals to objectively evaluate the trade-offs and opportunities associated with incorporating this promising bio-monomer into their material development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]
- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 7. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Spectroscopic Validation of 2,5-Bis(aminomethyl)furan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2,5-Bis(aminomethyl)furan against its saturated analog, 2,5-Bis(aminomethyl)tetrahydrofuran, and the parent aromatic heterocycle, furan (B31954). The structural validation of this compound is critical for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification and characterization of this compound.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. These values provide a clear benchmark for the structural confirmation of this compound.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 6.0 (s, 2H, furan CH), 3.6 (s, 4H, CH₂), 2.7 (s, 4H, NH₂) [note: water may also be present at this shift][1] | 156.3 (furan C-O), 105.7 (furan C-H), 39.2 (CH₂) |
| 2,5-Bis(aminomethyl)tetrahydrofuran | No aromatic protons. Aliphatic protons in the range of 1.5-4.0 ppm. | Expected in the range of 25-75 ppm. |
| Furan | ~7.4 (t, 2H, α-CH), ~6.3 (t, 2H, β-CH) | 142.8 (α-C), 109.7 (β-C) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | N-H stretching (primary amine): ~3400-3300 (two bands), C-H stretching (furan): ~3100, C=C stretching (furan): ~1600-1500, C-N stretching: ~1250-1020, N-H wagging: ~910-665 | Molecular Ion [M]⁺: 126. Key fragments: 96 ([M-CH₂NH₂]⁺), 68 ([M-CH₂NH₂-CO]⁺) |
| 2,5-Bis(aminomethyl)tetrahydrofuran | N-H stretching (primary amine): ~3400-3300 (two bands), C-H stretching (aliphatic): ~2950-2850, C-N stretching: ~1250-1020, N-H wagging: ~910-665 | Molecular Ion [M]⁺: 130 |
| Furan | C-H stretching (aromatic): ~3130, C=C stretching (aromatic): ~1500, ~1450, C-O-C stretching: ~1180[2] | Molecular Ion [M]⁺: 68. Key fragment: 39 ([C₃H₃]⁺)[3] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the thin-film method is commonly employed. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded and then automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion. In Electron Ionization (EI), the most common method for small molecules, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z ratio often corresponds to the molecular ion.
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure, such as this compound.
References
comparative study of catalysts for 2,5-Bis(aminomethyl)furan synthesis
A Comparative Guide to Catalysts for the Synthesis of 2,5-Bis(aminomethyl)furan
The synthesis of this compound (BAMF), a valuable bio-based diamine monomer for the production of polymers like polyamides and polyurethanes, has garnered significant attention.[1][2] Various catalytic systems have been developed for its synthesis, primarily from 5-hydroxymethylfurfural (B1680220) (HMF) or its oxidation product, 2,5-diformylfuran (DFF). This guide provides a comparative analysis of different catalysts, focusing on their performance, reaction pathways, and experimental protocols to aid researchers in selecting the most suitable system for their needs.
Comparative Performance of Catalysts
The choice of catalyst and starting material significantly impacts the yield, selectivity, and reaction conditions for BAMF synthesis. The following table summarizes the performance of key catalytic systems reported in the literature.
| Catalyst | Starting Material | Reaction Conditions | BAMF Yield (%) | Catalyst Reusability |
| Acid-treated Ni-Raney | 2,5-Diformylfuran (DFF) | 120°C, 10 bar H₂, 6 h, THF-water (9:1) | 42.6 | Not explicitly stated |
| Rh/HZSM-5 | 2,5-Diformylfuran dioxime | Not specified | 94.1 | Not explicitly stated |
| Cu₄Ni₁Al₄Oₓ | 5-Hydroxymethylfurfural (HMF) | Two-stage: 90°C, 6h then 210°C, 18h; 4.5 MPa H₂ | 85.9 | Recovered and reused for 3 runs |
| Raney Ni | 5-Hydroxymethylfurfural (HMF) | 160°C, 1 MPa H₂, 12h, THF | 82.3 | Reused for four cycles |
| [Cp*Ir(2,2'-bpyO)(H₂O)] | 2,5-Furandimethanol & Amines | Not specified | High yields | Not explicitly stated |
Reaction Pathways
The synthesis of BAMF can proceed through different intermediates depending on the starting material and the catalytic system employed. The primary routes start from either HMF or DFF.
Caption: Reaction pathways for BAMF synthesis from HMF and DFF.
Detailed Experimental Protocols
Reductive Amination of DFF using Acid-Treated Ni-Raney Catalyst[1][2]
-
Catalyst Preparation: A commercial Ni-Raney catalyst suspension is acidified to pH 5 with a dilute acetic acid solution. The mixture is stirred for 30 minutes, then washed with distilled water until neutral. The catalyst is dried under a nitrogen flow at 100°C and stored in the desired reaction medium.[1]
-
Reaction Procedure: In a typical experiment, 300 mg of DFF, 30 mg of the acid-treated Ni-Raney catalyst, and 30 ml of a THF-water (9:1 v/v) solvent are placed in a reactor.[2] 2 ml of liquid ammonia is added, and the reactor is pressurized with 10 bar of hydrogen. The reaction is carried out at 120°C for 6 hours with stirring.[2]
-
Product Analysis: The final product, this compound (BAMF), can be isolated and its structure confirmed using techniques like EI-MS.[2]
Two-Stage Synthesis of BAMF from HMF using CuNiAlOₓ Catalyst[3][4][5][6]
-
Catalyst Preparation: The CuNiAlOₓ catalyst is prepared by co-precipitation. An aqueous solution of Na₂CO₃ and NaOH is added to a solution containing Cu(NO₃)₂, Ni(NO₃)₂, and Al(NO₃)₃. The resulting precipitate is washed, dried at 100°C for 12 hours, and then reduced under a hydrogen flow at 450°C for 3 hours.[3]
-
Reaction Procedure: The reaction is performed in a two-stage process in one pot. In the first stage, HMF is reacted with ammonia over the Cu₄Ni₁Al₄Oₓ catalyst at 90°C for 6-9 hours. This is followed by a second stage where the temperature is raised to 210°C for 18 hours.[3] The reaction is carried out in 1,4-dioxane (B91453) under 4.5 MPa of hydrogen.[3]
-
Product Analysis: The yield of BAMF is determined by GC-FID using an internal standard.
Workflow for Catalyst Selection
The selection of an appropriate catalyst depends on several factors, including the desired yield, the availability of the starting material, and the reaction conditions. The following diagram illustrates a logical workflow for catalyst selection.
Caption: A decision workflow for selecting a catalyst for BAMF synthesis.
Concluding Remarks
The synthesis of this compound can be achieved through various catalytic routes with differing efficiencies. For direct conversion from the readily available biomass-derived HMF, the bifunctional CuNiAlOₓ catalyst offers a high yield of 85.9% and good reusability, albeit requiring a two-stage thermal process.[4][3][5] The use of Raney Ni with HMF also provides a respectable yield of 82.3%.[6] When starting from DFF or its derivatives, the Rh/HZSM-5 catalyst demonstrates a very high yield of 94.1% from 2,5-diformylfuran dioxime.[7][8] The acid-treated Ni-Raney catalyst provides a more direct route from DFF, though with a lower yield of 42.6%.[1][2][9] The choice of catalyst should be guided by factors such as the availability and cost of the starting material, desired yield, and the complexity of the reaction setup. Further research into improving the stability and reusability of these catalysts will be crucial for the sustainable and economic production of this important bio-based monomer.
References
- 1. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biocompatibility of Novel BAMF-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers for biomedical applications is a cornerstone of therapeutic innovation. This guide provides a framework for assessing the biocompatibility of a new class of polymers, herein referred to as "BAMF-derived polymers," by comparing them against established biomaterials. The following sections detail the necessary experimental evaluations, present comparative data with widely-used polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Chitosan, and provide standardized protocols for key biocompatibility assays.
Comparative Biocompatibility Data
The biocompatibility of a novel polymer is assessed by a series of in vitro and in vivo tests designed to evaluate its interaction with biological systems. Below is a summary of typical quantitative data for benchmark polymers against which a new polymer like "BAMF" would be compared.
| Parameter | BAMF-Derived Polymer (Hypothetical Data) | PLGA (Poly(lactic-co-glycolic acid)) | PCL (Polycaprolactone) | Chitosan | Reference Standard |
| In Vitro Cytotoxicity (ISO 10993-5) | |||||
| Cell Viability (%) | >90% | >95% | >95% | >90% | >70% is considered non-cytotoxic |
| Hemocompatibility (ISO 10993-4) | |||||
| Hemolysis (%) | <2% | <2% | <2% | <5% | <5% is considered non-hemolytic |
| In Vivo Inflammatory Response | |||||
| Macrophage Infiltration (cells/mm² at 1 week) | Low | Low to Moderate | Low | Low to Moderate | Varies by implantation site |
| TNF-α levels (pg/mL at 1 week) | <100 | <150 | <120 | <200 | Baseline dependent |
Key Experimental Protocols for Biocompatibility Assessment
Detailed methodologies are crucial for the accurate and reproducible assessment of biomaterial biocompatibility.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
Objective: To assess the potential of the polymer to cause cell death.
Methodology:
-
Material Preparation: Polymer films or extracts are prepared. For extracts, polymers are incubated in a cell culture medium (e.g., DMEM) at 37°C for 24 hours to leach any potential toxic substances.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the polymer extract or the polymer film is placed in direct contact with the cells. Cells are incubated for 24-72 hours.
-
MTT Assay:
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader (typically at 570 nm). Cell viability is calculated as a percentage relative to the negative control (cells cultured in fresh medium).
Hemolysis Assay (based on ISO 10993-4)
Objective: To evaluate the polymer's effect on red blood cells.
Methodology:
-
Blood Collection: Fresh whole blood is collected from a healthy donor and anticoagulated (e.g., with heparin).
-
Red Blood Cell Preparation: Red blood cells (RBCs) are isolated by centrifugation and washed with phosphate-buffered saline (PBS).
-
Exposure: The polymer sample is incubated with a diluted RBC suspension at 37°C for a defined period (e.g., 2 hours).
-
Controls: A positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (e.g., PBS) are run in parallel.
-
Data Analysis:
-
After incubation, the samples are centrifuged to pellet intact RBCs.
-
The amount of hemoglobin released into the supernatant is measured spectrophotometrically (at 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
-
Visualizing Biocompatibility Assessment and Cellular Interactions
Diagrams illustrating complex biological processes and experimental workflows can aid in the comprehension of the assessment strategy.
A Head-to-Head Comparison of Furan-Based Monomers for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Furan-Based Polymer Precursors
The imperative to transition from a petroleum-based economy to one founded on renewable resources has catalyzed significant research into bio-derived chemicals and materials. Among these, furan-based monomers, derived from lignocellulosic biomass, have emerged as promising building blocks for a new generation of sustainable polymers. This guide provides a head-to-head comparison of three pivotal furan-based monomers: 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol (FA), and 5-hydroxymethylfurfural (B1680220) (HMF). We will delve into their synthesis, polymerization, and the performance of the resulting polymers, supported by experimental data to inform material selection for a range of applications, including advanced materials and drug delivery systems.
From Biomass to Building Block: Synthesis of Furan (B31954) Monomers
The production of furan-based monomers typically begins with the dehydration of sugars derived from biomass. Hexoses (like fructose) are converted to 5-hydroxymethylfurfural (HMF), while pentoses (like xylose) yield furfural (B47365). These platform molecules are then further transformed into a variety of polymerizable monomers.
Performance Showdown: A Comparative Look at Furan-Based Polymers
The choice of furan-based monomer dictates the type of polymer that can be synthesized and, consequently, its material properties. FDCA is primarily used for producing polyesters, FA for thermosetting resins, and HMF for a diverse range of polymers including polyesters, polyamides, and polyurethanes.
Quantitative Data Summary
The following tables summarize the key performance indicators for polymers derived from FDCA, FA, and HMF.
Table 1: Thermal and Mechanical Properties of Furan-Based Polymers
| Property | Poly(ethylene furanoate) (PEF) from FDCA | Poly(butylene furanoate) (PBF) from FDCA | Poly(furfuryl alcohol) (PFA) Resin | Furan-Based Polyamide (PA6F) from FDCA |
| Glass Transition Temp. (Tg) | 75-85 °C[1] | ~39 °C[2] | 155-163 °C[3] | 119-130 °C[4] |
| Melting Temperature (Tm) | 210-220 °C[1] | ~170 °C[2] | N/A (Thermoset) | Amorphous[4] |
| Decomposition Temp. (Td5%) | ~350 °C[5] | - | >200 °C | 425 °C |
| Tensile Modulus | 2.0-3.5 GPa[1][4] | ~1.4 GPa[2] | - | 3.5 GPa[4] |
| Tensile Strength | 50-76 MPa[1] | - | - | 58.8 MPa[4] |
| Elongation at Break | ~450%[1] | - | Brittle | Low |
Note: Properties of PFA resin can vary significantly based on curing conditions and additives.
Table 2: Gas Barrier Properties of PEF Compared to PET
| Gas | PEF | PET | Improvement Factor |
| Oxygen (O2) Barrier | Lower Permeability | Higher Permeability | ~10 times better[6] |
| Carbon Dioxide (CO2) Barrier | Lower Permeability | Higher Permeability | ~16-20 times better[6] |
| Water Vapor (H2O) Barrier | Lower Permeability | Higher Permeability | ~2 times better |
In-Depth Monomer Analysis
2,5-Furandicarboxylic Acid (FDCA)
FDCA is a rigid aromatic diacid that is considered a prime bio-based substitute for petroleum-derived terephthalic acid (TPA), the monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). The most studied FDCA-based polymer is poly(ethylene furanoate) (PEF).
Polymerization Pathway:
Advantages of FDCA-based Polyesters:
-
Superior Barrier Properties: As highlighted in Table 2, PEF exhibits significantly lower permeability to gases like oxygen and carbon dioxide compared to PET, making it an excellent candidate for food and beverage packaging.[6]
-
Enhanced Thermal Stability: Furan-based polyesters generally possess higher glass transition temperatures than their terephthalate counterparts.[7]
-
Renewable Feedstock: FDCA is derived from renewable biomass, reducing reliance on fossil fuels.
Furfuryl Alcohol (FA)
Furfuryl alcohol is a versatile monomer that undergoes acid-catalyzed polymerization to form a dark, thermosetting resin known as poly(furfuryl alcohol) (PFA).
Polymerization Pathway:
Properties and Applications of PFA Resins:
-
High Thermal Stability and Char Yield: PFA resins are known for their excellent resistance to high temperatures and their ability to form a high amount of char upon heating, which contributes to their fire-retardant properties.
-
Chemical Resistance: Cured PFA is resistant to a wide range of acids, bases, and solvents.[8]
-
Applications: These properties make PFA suitable for demanding applications such as foundry binders, composites, coatings, and corrosion-resistant materials.[8] However, the cured resin is known to be brittle.[9]
5-Hydroxymethylfurfural (HMF)
HMF is a highly versatile platform chemical with both a hydroxyl and an aldehyde functional group, allowing for a wide range of chemical transformations. Besides its oxidation to FDCA, HMF can be converted into various other monomers for the synthesis of polyesters, polyamides, and polyurethanes.[10]
Versatility of HMF:
HMF-Based Polymers Beyond PEF:
-
Polyamides: Furan-based polyamides can be synthesized from FDCA and diamines, exhibiting high glass transition temperatures and good mechanical properties.[9]
-
Polyurethanes: Diols derived from HMF, such as 2,5-bis(hydroxymethyl)furan (BHMF), can be reacted with diisocyanates to produce furan-based polyurethanes with tunable properties.[11]
-
Drug Delivery: Furan-functionalized copolymers have been explored for targeted drug delivery applications, where the furan moiety can participate in Diels-Alder "click" chemistry for conjugation to targeting ligands.[12]
Experimental Protocols
Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation
This protocol describes a typical two-step melt polycondensation process for synthesizing PEF from FDCA and ethylene glycol.
Workflow:
Detailed Methodology:
-
Esterification: 2,5-furandicarboxylic acid (FDCA) and an excess of ethylene glycol (typically a molar ratio of 1:2) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser.[13] The mixture is heated to a temperature range of 170-200°C under a nitrogen atmosphere.[13] Water is formed as a byproduct and is continuously removed by distillation.
-
Polycondensation: After the theoretical amount of water is collected, a polycondensation catalyst (e.g., antimony trioxide or a titanium-based catalyst) is added to the reaction mixture.[13] The temperature is then gradually increased to 250-260°C, and a vacuum is slowly applied to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.[13] The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer. The molten PEF is then extruded and pelletized.
Acid-Catalyzed Polymerization of Furfuryl Alcohol
This protocol outlines the general procedure for the bulk polymerization of furfuryl alcohol using an acid catalyst.
Detailed Methodology:
-
Catalyst Addition: Furfuryl alcohol is placed in a reaction vessel. A suitable acid catalyst, such as p-toluenesulfonic acid, sulfuric acid, or maleic anhydride, is added to the furfuryl alcohol with stirring.[14] The concentration of the catalyst will influence the rate of polymerization and the properties of the final resin.
-
Polymerization: The reaction is often exothermic and may require cooling to control the temperature. The polymerization can be carried out at room temperature or with gentle heating (e.g., 80-100°C) to accelerate the reaction.[15] The viscosity of the mixture will increase as the polymerization proceeds.
-
Curing: The resulting oligomeric resin can be stored and later cured by the addition of more acid or by heating. The curing process involves further cross-linking to form a rigid, infusible thermoset solid.
Conclusion
Furan-based monomers offer a versatile and sustainable platform for the development of a wide array of polymers with tunable properties. FDCA stands out as a strong candidate for producing high-performance polyesters that can potentially replace PET in demanding applications, particularly where superior barrier properties are required. Furfuryl alcohol provides a route to robust thermosetting resins with excellent thermal and chemical resistance. HMF, as a central platform molecule, opens the door to a vast chemical space of novel furan-based polymers, including polyamides and polyurethanes, with promising applications in fields ranging from engineering plastics to biomedicine. The choice of monomer will ultimately depend on the desired properties of the final material and the specific application requirements. Continued research and development in this area are crucial for unlocking the full potential of these bio-based building blocks and advancing the transition to a more sustainable materials economy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijabbr.com [ijabbr.com]
- 11. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. redalyc.org [redalyc.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,5-Bis(aminomethyl)furan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2,5-Bis(aminomethyl)furan, a heterocyclic organic compound.
Chemical Safety and Hazard Profile
This compound is classified as a hazardous substance with multiple risk factors. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Due to its chemical structure, which includes a furan (B31954) ring, it should be handled with the same precautions as other furan derivatives, which may include the potential for peroxide formation over time, especially when exposed to air.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for quick reference and risk assessment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |
| Molecular Weight | 126.16 g/mol | PubChem[1] |
| Appearance | Off-white to white powder | ChemicalBook[2] |
| Storage Temperature | 2-8°C, protected from light | ChemicalBook[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach involving waste identification, segregation, containment, and professional removal. The following protocol outlines the necessary steps to be taken.
1. Waste Identification and Classification:
-
Due to its corrosive and irritant properties, any waste containing this compound, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be classified and handled as hazardous chemical waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
3. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents or acids, which could lead to vigorous reactions.
-
Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For any solutions containing this compound, use a separate, compatible liquid waste container. Ensure the container is made of a material that will not react with the chemical.
4. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate its corrosive and irritant nature.
-
Note the date when the waste was first added to the container.
5. Storage of Hazardous Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
6. Final Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Incineration by a certified facility is a common and effective method for the final disposal of furan-containing compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2,5-Bis(aminomethyl)furan
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,5-Bis(aminomethyl)furan. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, with primary hazards identified as corrosive and irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:
-
H302: Harmful if swallowed[1]
-
H314: Causes severe skin burns and eye damage[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[2][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[2][4] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended.[2] Disposable nitrile or neoprene gloves provide good short-term protection.[4][5] It is advisable to wear two pairs of gloves (double-gloving) and change them immediately upon contamination.[6] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2] |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and amines should be used if working outside of a fume hood or if engineering controls are insufficient.[5][7][8] |
Experimental Protocols: Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower and eyewash station are readily accessible.[8]
-
Don all required PPE as outlined in the table above before entering the handling area.
-
-
Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[8][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Avoid generating dust or aerosols.[9]
-
-
Storage:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[9]
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste:
-
Contaminated Materials:
-
General Guidelines:
Data Presentation
The following table summarizes key identification and hazard data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Furan-2,5-diyldimethanamine; C-(5-Aminomethyl-furan-2-yl)-methylamine[1][12] |
| CAS Number | 2213-51-6[12] |
| Molecular Formula | C₆H₁₀N₂O[1][12] |
| Molecular Weight | 126.16 g/mol [1][12] |
| GHS Hazard Codes | H302, H314, H315, H318, H335[1] |
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. This compound | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. velsafe.com [velsafe.com]
- 6. benchchem.com [benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. biosynth.com [biosynth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
